Tiglic acid
Description
This compound is a 2-methylbut-2-enoic acid having its double bond in trans-configuration. It has a role as a plant metabolite. It is functionally related to a crotonic acid.
This compound has been reported in Ligularia pleurocaulis, Eryngium foetidum, and other organisms with data available.
Structure
2D Structure
Propriétés
IUPAC Name |
(E)-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883257 | |
| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystalline solid; sweet, warm, spicy aroma | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | trans-2-Methyl-2-butenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol) | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | trans-2-Methyl-2-butenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.972, Density: 0.9641 g/cu cm at 76 °C | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.33X10-1 mm Hg at 25 °C | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets | |
CAS No. |
80-59-1, 13201-46-2 | |
| Record name | Tiglic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiglic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-methylcrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TIGLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLACRYLIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid. It is a naturally occurring compound found in various plants, such as croton oil, and is also a component of the defensive secretions of certain insects.[1][2] Its unique chemical structure, featuring a trans-configured double bond, imparts specific physicochemical properties that are of significant interest in the fields of flavor and fragrance, polymer science, and pharmaceutical development.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and spectral analyses.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and developmental work.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [5] |
| Molecular Weight | 100.12 g/mol | [5] |
| CAS Number | 80-59-1 | [2] |
| Appearance | White crystalline solid with a sweet, warm, spicy aroma | [5] |
| Melting Point | 61-64 °C | [5] |
| Boiling Point | 198.5 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water, ethanol, and ether. | [5] |
| pKa | 4.96 - 5.02 at 25 °C | [2] |
| Density | 0.9641 g/cm³ at 76 °C | [2] |
| Vapor Pressure | 0.152 mmHg at 25 °C (estimated) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized yet detailed protocols applicable to the characterization of this compound.
Determination of Aqueous Solubility
A standard method for determining the solubility of a compound like this compound is the shake-flask method.
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a filtered syringe. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.
-
Calculation: The solubility is expressed in g/L or mol/L.
Determination of Acid Dissociation Constant (pKa)
The pKa of a carboxylic acid can be accurately determined by potentiometric titration.
Protocol:
-
Sample Preparation: A known mass of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectral Analysis
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to its different proton environments.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~12.0 ppm (s, 1H): This broad singlet is characteristic of the acidic proton of the carboxylic acid group (-COOH).
-
δ ~7.02 ppm (q, 1H): This quartet corresponds to the vinyl proton (=CH-). The splitting pattern is due to coupling with the neighboring methyl group protons.
-
δ ~1.85 ppm (d, 3H): This doublet is assigned to the protons of the methyl group attached to the double bond (-C=CH-CH₃).
-
δ ~1.82 ppm (s, 3H): This singlet corresponds to the protons of the methyl group attached to the same carbon as the carboxylic acid group (-C(CH₃)-COOH).
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
¹³C NMR (CDCl₃, 25.16 MHz):
-
δ ~173 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
δ ~138 ppm: Quaternary carbon of the double bond attached to the methyl and carboxylic acid groups (>C=).
-
δ ~128 ppm: Methine carbon of the double bond (=CH-).
-
δ ~14 ppm: Carbon of the methyl group attached to the double bond (-C=CH-CH₃).
-
δ ~12 ppm: Carbon of the methyl group attached to the quaternary carbon (-C(CH₃)-COOH).
-
FT-IR Spectrum Analysis
The FT-IR spectrum reveals the presence of key functional groups.
-
Broad O-H stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O stretch: A strong, sharp absorption peak appears around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[6]
-
C=C stretch: A medium intensity peak is expected in the 1640-1680 cm⁻¹ region due to the carbon-carbon double bond.
-
C-O stretch: An absorption band for the carbon-oxygen single bond of the carboxylic acid is typically found in the 1210-1320 cm⁻¹ range.[7]
-
=C-H bend: Out-of-plane bending for the trans C-H bond on the double bond gives a characteristic absorption around 960-975 cm⁻¹.
Mass Spectrum Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 100, corresponding to the molecular weight of this compound.
-
Key Fragmentation Peaks: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z = 83) and the loss of the carboxyl group (-COOH, m/z = 55).
Biosynthetic Pathway
This compound is biosynthesized in certain organisms, such as the carabid beetle, from the amino acid L-isoleucine. The pathway involves the conversion of L-isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form this compound.[1]
Caption: Biosynthesis of this compound from L-Isoleucine.
Synthesis of this compound
A common laboratory synthesis of this compound involves the dehydration of 2-hydroxy-2-methylbutyric acid.[8][9]
Caption: Laboratory Synthesis of this compound.
Conclusion
The physicochemical properties of this compound are well-defined, making it a versatile molecule for various applications. Its crystalline nature, moderate acidity, and characteristic spectral features provide a solid foundation for its use in research and development. The provided experimental protocols and spectral interpretations serve as a valuable resource for scientists and professionals working with this compound, ensuring accurate characterization and facilitating its application in novel chemical and biological systems.
References
- 1. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 80-59-1 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
Natural sources and isolation of Tiglic acid from croton oil.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tiglic acid, a monocarboxylic unsaturated organic acid, is a naturally occurring phytochemical with potential applications in the pharmaceutical and fragrance industries. This document provides a comprehensive overview of the natural sources of this compound and a detailed examination of its isolation from croton oil, derived from the seeds of Croton tiglium. The guide outlines the theoretical basis for isolation, presents a detailed, albeit generalized, experimental protocol, and discusses the analytical methods for characterization. Furthermore, it includes a visualization of a relevant biological pathway involving this compound to aid in understanding its potential pharmacological context.
Introduction
This compound, systematically named (2E)-2-methylbut-2-enoic acid, is a crystalline solid with a characteristic sweet, warm, and spicy odor.[1] It is found in various natural sources, including the defensive secretions of certain insects and various plants.[1] Historically and most notably, it is known to be a component of croton oil, where it exists as a glyceride.[2] The isolation of this compound from this source was first reported by Geuther and Fröhlich in 1870.[3]
The interest in this compound and its derivatives extends to their potential biological activities. For instance, this compound has been shown to agonize the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in metabolic and inflammatory signaling.[4] This suggests potential therapeutic applications for this compound derivatives in metabolic disorders and inflammatory diseases.
This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the natural sourcing and laboratory-scale isolation of this compound.
Natural Sources of this compound
This compound is found in a variety of natural sources, often as esters. The primary and most well-documented source is croton oil, extracted from the seeds of Croton tiglium.[2] Other reported natural occurrences include Roman chamomile oil and geranium oil.[2]
Table 1: Natural Sources of this compound and its Esters
| Source | Plant/Organism | Form |
| Croton Oil | Croton tiglium | Glycerides[2] |
| Roman Chamomile Oil | Chamaemelum nobile | Butyl ester[2] |
| Geranium Oil | Pelargonium graveolens | Geranyl tiglate[2] |
| Various Plants | e.g., Ligularia pleurocaulis, Eryngium foetidum | Not specified |
| Insect Defensive Secretions | Certain beetle species | Free acid[1] |
Quantitative data on the concentration of this compound in these sources is scarce in publicly available literature. The yield from croton oil is dependent on the specific isolation method employed.
Isolation of this compound from Croton Oil
The isolation of this compound from croton oil is a multi-step process that leverages fundamental organic chemistry principles. As this compound is present as glyceride esters in the oil, the primary step is saponification to liberate the free acid.
Theoretical Basis
The isolation process involves three main stages:
-
Saponification: Croton oil is treated with a strong base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solution. This process, known as saponification, hydrolyzes the ester bonds of the triglycerides, yielding glycerol and the sodium or potassium salts of the constituent fatty acids, including this compound.
-
Acidification and Extraction: The resulting mixture of carboxylate salts is then acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid. This protonates the carboxylate ions, converting them into their free carboxylic acid forms. The free fatty acids, including this compound, which are generally insoluble in water, will precipitate or can be extracted into an organic solvent.
-
Purification: The crude mixture of fatty acids is then purified to isolate this compound. Given that this compound is a solid at room temperature and possesses a distinct boiling point, methods such as recrystallization and fractional distillation can be employed.
Experimental Protocol (Generalized)
The following protocol is a generalized procedure based on standard laboratory techniques for the saponification of oils and purification of fatty acids. Specific quantities and conditions may require optimization based on the purity and composition of the starting croton oil.
Materials and Equipment:
-
Croton oil
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Recrystallization apparatus (Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper)
-
Distillation apparatus (optional)
Procedure:
-
Saponification:
-
In a round-bottom flask, dissolve a known quantity of croton oil in an excess of 95% ethanol.
-
Add a stoichiometric excess of sodium hydroxide (dissolved in a minimal amount of water and then diluted with ethanol) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The completion of saponification can be monitored by the disappearance of the oily layer.
-
-
Solvent Removal:
-
After saponification is complete, remove the bulk of the ethanol using a rotary evaporator.
-
-
Acidification:
-
Dissolve the resulting soap residue in a sufficient amount of warm water.
-
Slowly and with stirring, add concentrated hydrochloric acid to the soap solution until the pH is strongly acidic (pH 1-2). This will cause the free fatty acids to precipitate.
-
-
Extraction:
-
Cool the acidified mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the fatty acids with several portions of diethyl ether.
-
Combine the organic extracts and wash them with a small amount of saturated sodium chloride solution to remove excess water.
-
-
Drying and Solvent Evaporation:
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Decant or filter the dried solution and evaporate the diethyl ether using a rotary evaporator to obtain the crude fatty acid mixture.
-
-
Purification by Recrystallization:
-
Select a suitable solvent for recrystallization. Water is a potential solvent as this compound is soluble in hot water and less soluble in cold water.
-
Dissolve the crude fatty acid mixture in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the purified this compound crystals.
-
Note: Further purification can be achieved by fractional distillation under reduced pressure, separating the fatty acids based on their different boiling points.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molar Mass | 100.12 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 61-64 °C |
| Boiling Point | 198.5 °C |
| Solubility | Sparingly soluble in cold water; soluble in hot water, alcohol, and ether |
Data sourced from publicly available chemical databases.
Visualization of Experimental Workflow and a Relevant Biological Pathway
Experimental Workflow for this compound Isolation
The following diagram illustrates the key steps in the isolation of this compound from croton oil.
Caption: Workflow for the isolation of this compound from croton oil.
This compound and FFA2 Signaling Pathway
This compound, as a short-chain fatty acid (SCFA), can activate G-protein coupled receptors such as the Free Fatty Acid Receptor 2 (FFA2). The following diagram illustrates a simplified signaling cascade initiated by this compound binding to FFA2.
Caption: Simplified FFA2 signaling pathway activated by this compound.
Conclusion
This compound is a valuable natural product with established and potential applications. While croton oil serves as a primary natural source, its isolation requires a systematic approach involving saponification, acidification, and purification. The provided generalized protocol offers a foundational method for laboratory-scale isolation. The engagement of this compound with cellular signaling pathways, such as the FFA2 receptor, highlights its potential for further investigation in drug discovery and development. Further research is warranted to establish optimized and scalable isolation protocols and to fully elucidate the pharmacological profile of this compound and its derivatives.
References
An In-Depth Technical Guide to the Structure and Stereochemistry of Tiglic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiglic acid, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid. It exists as the trans stereoisomer of 2-methyl-2-butenoic acid, with angelic acid being its corresponding cis isomer. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. It includes a detailed comparison with its stereoisomer, angelic acid, supported by quantitative data from various spectroscopic and analytical techniques. Furthermore, this document outlines detailed experimental protocols for the synthesis and analysis of this compound and presents a visualization of its biosynthetic pathway.
Introduction
This compound is a naturally occurring compound found in a variety of sources, including croton oil and the defensive secretions of certain insects.[1] Its characteristic sweet, warm, and spicy odor has led to its use in the fragrance and flavor industries.[2][3] Beyond these applications, the unique structural features of this compound and its derivatives make them interesting candidates for investigation in medicinal chemistry and materials science.
This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in this compound. A thorough understanding of its structure and stereochemistry is fundamental to harnessing its potential in various scientific and industrial applications.
Molecular Structure and Stereochemistry
This compound is a five-carbon α,β-unsaturated carboxylic acid. The presence of a carbon-carbon double bond at the C2 position gives rise to geometric isomerism. This compound is the (E)-isomer, where the carboxyl group and the ethyl group are on opposite sides of the double bond. Its stereoisomer, angelic acid, is the (Z)-isomer.[3]
The IUPAC name for this compound is (2E)-2-methylbut-2-enoic acid, and its chemical formula is C₅H₈O₂.[4]
dot graph Tiglic_Acid_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Atom nodes C1 [label="C", pos="0,0!"]; O11 [label="O", pos="-0.7,-0.7!"]; O12 [label="OH", pos="0.7,-0.7!"]; C2 [label="C", pos="0,1.5!"]; C2_CH3 [label="CH3", pos="-1.2,2.2!"]; C3 [label="C", pos="1.2,2.2!"]; H3 [label="H", pos="1.9,1.9!"]; C4 [label="CH3", pos="1.5,3.5!"];
// Bonds C1 -- O11 [label=""]; C1 -- O12 [label=""]; C1 -- C2 [style=double, label=""]; C2 -- C2_CH3 [label=""]; C2 -- C3 [label=""]; C3 -- H3 [label=""]; C3 -- C4 [label=""]; } caption: "Chemical structure of this compound"
The stereochemical relationship between this compound and angelic acid is crucial to their distinct physical and chemical properties. The trans configuration of this compound generally results in a more stable, lower-energy molecule compared to the cis configuration of angelic acid, which experiences greater steric hindrance.[3]
Quantitative Physicochemical and Spectroscopic Data
The structural differences between this compound and angelic acid give rise to measurable differences in their physical and spectroscopic properties.
Physical Properties
| Property | This compound ((E)-isomer) | Angelic Acid ((Z)-isomer) | Reference(s) |
| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [4][5] |
| Molecular Weight | 100.12 g/mol | 100.12 g/mol | [4][5] |
| Melting Point | 63.5-64 °C | 45 °C | [3] |
| Boiling Point | 198.5 °C | 185 °C | [3] |
| pKa | 4.96 | 4.30 | [3] |
Spectroscopic Data
Spectroscopic methods are essential for the unambiguous identification and characterization of this compound and for distinguishing it from its stereoisomer.
¹H NMR (400 MHz, CDCl₃)
| Assignment | This compound (δ, ppm) | Angelic Acid (δ, ppm) |
| CH₃ (on C2) | 1.84 | 2.05 |
| CH₃ (on C3) | 1.83 | 1.90 |
| CH (on C3) | 7.02 (q, J=7.1 Hz) | 6.15 (q, J=7.3 Hz) |
| COOH | ~12 | ~12 |
¹³C NMR (100 MHz, CDCl₃)
| Assignment | This compound (δ, ppm) | Angelic Acid (δ, ppm) |
| C H₃ (on C2) | 12.1 | 15.8 |
| C H₃ (on C3) | 14.4 | 20.5 |
| C2 | 128.8 | 128.0 |
| C3 | 138.2 | 139.1 |
| COOH | 173.8 | 172.5 |
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 100, corresponding to its molecular weight.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydration of 2-hydroxy-2-methylbutyric acid.
Materials:
-
2-hydroxy-2-methylbutyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution (30%)
-
Ethyl acetate
-
Ethanol
-
Water
Procedure:
-
Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.
-
Add 18.5 g of 2-hydroxy-2-methylbutyric acid to the sulfuric acid solution.
-
Heat the mixture to 140°C and reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath.
-
Neutralize the mixture to a pH of 3-4 by slowly adding a 30% sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 70 mL).
-
Combine the organic phases and concentrate to obtain the crude product.
-
Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃).
-
Filter the solution to remove any undissolved solids.
-
Transfer the clear solution to an NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS)
-
A standard one-pulse sequence is typically used.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Standard: CDCl₃ (referenced to 77.16 ppm)
-
A proton-decoupled pulse sequence is typically used to obtain singlet peaks for each carbon atom.
Biosynthesis of this compound
In certain organisms, such as the carabid beetle, this compound is biosynthesized from the amino acid isoleucine.[6] This metabolic pathway provides insight into the natural production of this compound.
The pathway begins with the transamination of isoleucine to form 2-keto-3-methylvalerate. This intermediate then undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA. A subsequent dehydrogenation step introduces the double bond, forming tiglyl-CoA. Finally, hydrolysis of the thioester bond releases this compound.
Conclusion
This technical guide has provided a detailed examination of the structure, stereochemistry, and properties of this compound. The quantitative data presented highlights the key differences between this compound and its stereoisomer, angelic acid, which arise from their distinct geometric configurations. The outlined experimental protocols offer practical guidance for the synthesis and analysis of this compound. The visualization of its biosynthetic pathway provides a deeper understanding of its natural origins. This comprehensive resource is intended to support researchers and professionals in their work with this versatile molecule, facilitating further exploration of its potential in drug development, materials science, and other scientific disciplines.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethylacrylic acid, (Z)- | C5H8O2 | CID 643915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Tiglic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiglic acid, a naturally occurring α,β-unsaturated short-chain fatty acid, and its derivatives have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of these molecules, with a particular focus on their anti-inflammatory, metabolic modulatory, and antiproliferative properties. Detailed experimental methodologies for key assays are provided, alongside a comprehensive summary of quantitative biological activity data. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular mechanisms at play. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
This compound, or (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of certain insects.[1] Its unique chemical structure, featuring a trans-configured double bond, imparts a distinct reactivity that has drawn significant interest in the fields of pharmacology and medicinal chemistry.[2] While this compound itself exhibits biological effects, its derivatives, particularly tiglate esters and hydroxylated forms, have demonstrated enhanced and more specific activities, positioning them as promising candidates for drug development.[2][3] This guide will systematically review the current understanding of the biological activities of this compound and its derivatives, with a focus on their mechanisms of action.
Anti-inflammatory Activity
One of the most well-documented biological activities of this compound derivatives is their potent anti-inflammatory effect. This activity is primarily attributed to the inhibition of nitric oxide (NO) production in macrophages.[2][3]
Mechanism of Action: Inhibition of Nitric Oxide Production
Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to a surge in NO production.[4] Excessive NO is a key mediator of inflammation and tissue damage.[4] Hydroxylated derivatives of this compound have been shown to be potent inhibitors of LPS-induced NO production in macrophage models.[2][3]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potency of hydroxylated this compound derivatives isolated from Enkianthus chinensis has been quantified by determining their half-maximal inhibitory concentration (IC50) for NO production.[2][3]
| Compound | Derivative Type | Cell Model | IC50 (µM) for NO Inhibition | Reference |
| Compound 3 | Hydroxylated this compound Derivative | LPS-induced mouse peritoneal macrophages | 2.9 | [2][3] |
| Compound 12 | Hydroxylated this compound Derivative | LPS-induced mouse peritoneal macrophages | 1.2 | [2][3] |
Experimental Protocol: LPS-Induced Nitric Oxide Inhibition Assay
This protocol describes the methodology for evaluating the inhibitory effect of test compounds on nitric oxide production in LPS-stimulated macrophages.
2.3.1. Cell Culture
Murine macrophage cell lines, such as RAW 264.7, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2.3.2. Assay Procedure
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of the test compounds (this compound derivatives) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.[4]
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent.[4] The Griess reagent consists of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.[4]
-
Mix 100 µL of the supernatant with 100 µL of the Griess reagent and incubate at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the dose-response curve.
2.3.3. Cell Viability Assay
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed in parallel.
-
After the 24-hour incubation with the test compounds and LPS, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells.
-
Incubate for 4 hours at 37°C.
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Visualization: Anti-inflammatory Screening Workflow
Caption: Workflow for screening the anti-inflammatory activity of this compound derivatives.
Metabolic Modulation
This compound and its metabolites play a role in several metabolic pathways, exhibiting effects on cellular energy and amino acid metabolism.
FFA2 Receptor Agonism and PYY Upregulation
This compound acts as an agonist for the free fatty acid receptor 2 (FFA2), also known as GPR43.[5] FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids. FFA2 activation can trigger downstream signaling through both Gq/11 and Gi/o pathways. The Gq/11 pathway activation leads to an increase in intracellular calcium, while the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Activation of FFA2 by this compound has been shown to upregulate the expression of Peptide YY (PYY), an important gut hormone involved in appetite regulation and glucose homeostasis.[5] One study suggests that this upregulation is predominantly attributable to the histone deacetylase (HDAC) inhibitory activity of short-chain fatty acids.[6]
Visualization: FFA2 Signaling Pathway
Caption: FFA2 signaling activated by this compound leading to PYY expression.
Inhibition of Glycine-Serine Interconversion
In biological systems, this compound is converted to its coenzyme A ester, tiglyl-CoA.[2] Tiglyl-CoA is an intermediate in the metabolism of the amino acid isoleucine.[2] It has been shown that tiglyl-CoA can inhibit the glycine cleavage system, a key enzymatic complex in the interconversion of serine and glycine.[7] This inhibition can lead to an accumulation of glycine, a condition observed in certain metabolic disorders.[2]
The glycine cleavage system is a multi-enzyme complex located in the mitochondria that catalyzes the degradation of glycine.[8] It is composed of four proteins: P-protein (glycine decarboxylase), H-protein, T-protein, and L-protein.[8] Tiglyl-CoA acts as a noncompetitive inhibitor of this system.[7]
Visualization: Inhibition of the Glycine Cleavage System
Caption: Tiglyl-CoA inhibits the breakdown of glycine by the glycine cleavage system.
Antiproliferative Activity
Tiglate esters have demonstrated notable antiproliferative activity against various cancer cell lines.[2] The proposed mechanisms for this activity include the induction of apoptosis and cell cycle arrest.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies on various ester derivatives of other bioactive molecules have shown that they can induce apoptosis through the activation of caspases, key executioner enzymes in the apoptotic cascade.[9] Furthermore, these compounds can cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from progressing through the division cycle.[10] While the specific signaling pathways initiated by tiglate esters are still under investigation, it is hypothesized that they may modulate the expression of key cell cycle regulatory proteins and pro- and anti-apoptotic factors.
Quantitative Data: Antiproliferative Activity
| Compound Type | Cancer Cell Line | Activity | Reference |
| Tiglate Esters | Various | Antiproliferative | [2] |
| Triterpenic Esters | MCF7, HeLa, G-361 | Cytotoxic (IC50 < 10 µM for some) | [11] |
Experimental Protocols
4.3.1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of tiglate esters on cancer cells.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tiglate esters for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]
4.3.2. Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of tiglate esters on the cell cycle distribution.
-
Treat cancer cells with the test compounds for a specified period.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[13]
-
Incubate the fixed cells on ice for at least two hours.[13]
-
Wash the cells with PBS and resuspend in a staining buffer containing propidium iodide (PI) and RNase A.[13]
-
Incubate in the dark at 4°C overnight.[13]
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[13]
4.3.3. Apoptosis Assay (Caspase Activation)
This protocol measures the activation of caspases, key markers of apoptosis.
-
Treat cells with the test compounds.
-
Lyse the cells to release cellular contents.
-
Add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[3]
-
The active caspase-3 and -7 cleave the substrate, releasing a substrate for luciferase.
-
The resulting luminescent signal is proportional to the amount of caspase activity and is measured using a luminometer.[3]
Conclusion
This compound and its derivatives represent a promising class of bioactive molecules with significant therapeutic potential. Their anti-inflammatory effects, mediated by the inhibition of nitric oxide production, are particularly noteworthy. Furthermore, their ability to modulate metabolic pathways through FFA2 receptor agonism and inhibition of the glycine cleavage system highlights their potential in addressing metabolic disorders. The antiproliferative activity of tiglate esters suggests their utility in oncology. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on elucidating the precise signaling pathways involved in the antiproliferative effects of tiglate esters and expanding the quantitative data on a wider range of derivatives to establish clear structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the glycine cleavage system by branched-chain amino acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative and apoptosis induction activity of green tea polyphenols on human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth inhibition, cell-cycle dysregulation, and induction of apoptosis by green tea constituent (-)-epigallocatechin-3-gallate in androgen-sensitive and androgen-insensitive human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effector CD4+ T Cells Generate Intermediate Caspase Activity and Cleavage of Caspase-8 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Tiglic Acid: A Comprehensive Technical Guide on its Role as a Plant Metabolite
Abstract
Tiglic acid, a monocarboxylic unsaturated organic acid, is a secondary metabolite found across various plant species, notably within the Apiaceae family and in croton oil.[1][2] As the more stable trans isomer of angelic acid, it plays a significant role in plant-herbivore interactions and possesses properties that are of increasing interest to the pharmaceutical and agricultural industries.[2][3] This technical guide provides an in-depth examination of the biosynthesis, physiological roles, and proposed signaling pathways related to this compound in plants. It includes a compilation of quantitative data, detailed experimental methodologies for its extraction and analysis, and visual representations of its biochemical context to serve as a resource for researchers in phytochemistry, chemical ecology, and drug discovery.
Introduction
Secondary metabolites are crucial for the survival of plants, mediating their interactions with the environment.[4] Among these, this compound ((2E)-2-Methylbut-2-enoic acid) emerges as a compound of interest. It is a volatile, crystalline substance with a characteristic sweet and spicy odor.[2] Historically isolated from croton oil (Croton tiglium), its presence is also well-documented in the essential oils of plants like Roman chamomile, where its esters can constitute a significant portion of the oil.[2][5] While its isomer, angelic acid, is also prevalent, this compound is the more stable of the two.[1][2] The biological activities associated with esters of tiglic and angelic acids, such as sedative and anti-inflammatory effects, have made them components of various herbal medicines.[1][3] This guide delves into the core scientific principles of this compound's function as a plant metabolite, focusing on its synthesis, defensive roles, and the methodologies required for its study.
Biosynthesis of this compound
The biosynthetic pathway of this compound in plants is derived from amino acid metabolism. The foundational precursor for this compound and its isomer, angelic acid, is the branched-chain amino acid L-isoleucine.[5] While the complete enzymatic cascade in plants is an active area of research, feeding experiments with radiolabeled L-isoleucine in various plants have confirmed its direct incorporation into the angelate and presumably tiglate moieties of larger secondary metabolites.[5] A similar pathway has been demonstrated in insects, where L-isoleucine is converted to 2-methylbutyric acid, which is then dehydrogenated to form this compound.[6]
Distribution and Quantification
This compound and its derivatives are found in numerous plant families, though quantitative data remains sparse in the literature. The concentration of these metabolites can vary significantly based on the plant species, tissue type, and environmental conditions such as herbivore pressure. Esters of tiglic and angelic acid are particularly abundant in the essential oils of certain plants.
| Plant Species | Family | Plant Part | Compound Type | Concentration | Reference(s) |
| Angelica archangelica | Apiaceae | Roots | Angelic acid | ~0.3% | [5] |
| Anthemis nobilis (Roman Chamomile) | Asteraceae | Flowers | Esters of tiglic & angelic acids | Up to 85% of essential oil | [5] |
| Croton tiglium | Euphorbiaceae | Seeds (Oil) | This compound | Present | [2][7] |
| Celery (Apium graveolens) | Apiaceae | Leaves | This compound | Present | [8] |
Table 1: Reported occurrences and concentrations of this compound and its isomer, angelic acid, in various plant species.
Physiological Role and Plant Defense
The primary role attributed to this compound and related short-chain unsaturated carboxylic acids in plants is defense against herbivores and pathogens.[4] These compounds often contribute to the characteristic scent and taste of a plant, which can act as a feeding deterrent.
Allelopathic Effects
Allelochemicals are secondary metabolites released by a plant that influence the growth and development of neighboring plants.[7] While direct studies on this compound's allelopathic potential are limited, other phenolic and organic acids are well-documented for their ability to inhibit seed germination and reduce the biomass of competing plant species.[3][9] It is plausible that this compound, when leached into the soil from decomposing plant material, could exert similar inhibitory effects, thereby reducing competition for resources.
Insect Deterrence and Toxicity
Many volatile organic compounds (VOCs) produced by plants, including organic acids and their esters, function as insect repellents or toxins.[10] Fatty acids and their esters have demonstrated insecticidal and biting deterrent activities against various insect species.[11][12][13] For instance, certain mid-chain fatty acids show biting deterrence comparable to DEET against Aedes aegypti.[12] The pungent odor and biting taste of this compound suggest a role as a direct deterrent, discouraging insect feeding upon contact.[1][2] Furthermore, esters of this compound may possess insecticidal properties, contributing to the overall defensive chemical arsenal of the plant.
Proposed Signaling Pathway in Plant Defense
The production of defensive secondary metabolites in plants is tightly regulated by complex signaling networks. In response to herbivore attack, plants typically activate the jasmonic acid (JA) signaling pathway.[14][15] Mechanical wounding and chemical elicitors from insect oral secretions trigger the synthesis of jasmonoyl-isoleucine (JA-Ile), the biologically active form of jasmonate.[15][16] JA-Ile then binds to its receptor, an F-box protein known as COI1, which leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[14][17] The degradation of JAZ repressors liberates transcription factors (e.g., MYC2) that activate the expression of genes involved in the biosynthesis of defense compounds.[15] Given that this compound is a defense-related secondary metabolite, its production is likely a downstream consequence of the activation of the JA signaling cascade.
Experimental Methodologies
Extraction of this compound from Plant Tissue
This protocol describes a general method for the extraction of semi-polar metabolites like this compound from plant material.
-
Sample Preparation: Collect fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue to dryness and grind into a fine powder using a mortar and pestle or a ball mill.
-
Solvent Extraction:
-
Weigh approximately 100 mg of dried, powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% ethanol. For enhanced extraction of acidic compounds, the solvent can be acidified with 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.[1]
-
-
Clarification: Centrifuge the suspension at 14,000 x g for 20 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube. For comprehensive extraction, the pellet can be re-extracted with a fresh aliquot of solvent, and the supernatants pooled.
-
Concentration: Evaporate the solvent to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for chromatographic analysis (e.g., 95:5 water:acetonitrile) for subsequent analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis to improve its chromatographic properties.
-
Derivatization:
-
Take a 50 µL aliquot of the reconstituted plant extract.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 20 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and heat at 70°C for 60 minutes. This process creates a volatile trimethylsilyl (TMS) ester of this compound.[18]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[19]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan in a mass range of m/z 40-550.
-
-
Quantification: Identification is achieved by comparing the retention time and mass spectrum to an authentic, derivatized this compound standard. Quantification is performed by creating a standard curve of the peak area of a characteristic ion (e.g., the molecular ion of TMS-tiglate) versus concentration.
Insect Deterrent Bioassay
This protocol provides a framework for assessing the insect deterrent properties of this compound using a choice-based assay.
-
Insect Rearing: Maintain a colony of a generalist herbivore, such as the cotton leafworm (Spodoptera littoralis), under controlled conditions (e.g., 25°C, 16:8 L:D cycle).
-
Diet Preparation: Prepare an artificial insect diet. Divide the diet into two batches before it solidifies.
-
Control Diet: Add the solvent used to dissolve this compound (e.g., ethanol) to one batch and mix thoroughly.
-
Treatment Diet: Add this compound dissolved in the same solvent to the second batch to achieve a desired final concentration (e.g., 0.1% w/w) and mix.
-
Allow the solvent to evaporate completely from both diets.
-
-
Bioassay Arena: Place equal-sized cubes of the control and treatment diet at opposite ends of a petri dish lined with filter paper.
-
Experiment: Place a single, pre-weighed third-instar larva in the center of the petri dish. Prepare at least 20 replicates.
-
Data Collection: After 24 hours, record the amount of each diet consumed by weighing the remaining diet cubes. The position of the larva (on or near which diet) can also be noted at regular intervals.
-
Analysis: Use a paired t-test or Wilcoxon signed-rank test to determine if there is a statistically significant difference in the consumption of the control versus the treatment diet. A significant reduction in the consumption of the this compound-containing diet indicates a deterrent effect.[20]
Conclusion and Future Directions
This compound is a plant secondary metabolite with a clear role in chemical defense, derived from L-isoleucine. Its presence in various medicinal and aromatic plants underscores its biological significance. While its function as a direct defense compound through deterrence and potential toxicity is evident, its precise role in the intricate signaling networks of plants requires further elucidation. Future research should focus on:
-
Quantitative Profiling: Comprehensive metabolomic studies to quantify this compound concentrations across a wider range of plant species and in response to specific biotic and abiotic stresses.
-
Enzyme Identification: Characterization of the specific enzymes (e.g., dehydrogenases, thioesterases) involved in the conversion of L-isoleucine to this compound in plants.
-
Signaling Crosstalk: Investigating the direct link between JA pathway activation and the upregulation of this compound biosynthetic genes using molecular techniques such as qRT-PCR and promoter-reporter assays.
-
Synergistic Effects: Exploring the potential synergistic or additive defensive effects of this compound when present with other plant secondary metabolites.
A deeper understanding of this compound's role and regulation will not only advance the field of chemical ecology but also provide valuable insights for the development of natural pesticides and novel therapeutic agents.
References
- 1. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. digitalcommons.spu.edu [digitalcommons.spu.edu]
- 6. US2658074A - Extraction of thioglycolic acid from acidic aqueous media - Google Patents [patents.google.com]
- 7. Allelopathic Effect of Aqueous Extracts of Grass Genotypes on Eruca Sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105439848A - Method for industrially preparing this compound - Google Patents [patents.google.com]
- 9. Phenolic acid allelochemicals induced morphological, ultrastructural, and cytological modification on Cassia sophera L. and Allium cepa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dynamic distress calls: volatile info chemicals induce and regulate defense responses during herbivory [frontiersin.org]
- 11. Evaluation of Mosquito Repellent Activity of Isolated Oleic Acid, Eicosyl Ester from Thalictrum javanicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aedes aegypti (Diptera: Culicidae) biting deterrence: structure-activity relationship of saturated and unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. plantsjournal.com [plantsjournal.com]
- 20. researchgate.net [researchgate.net]
Biosynthesis pathway of Tiglic acid in organisms.
Biosynthesis of Tiglic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a monocarboxylic unsaturated organic acid, is a naturally occurring compound found in various plants and as a defensive secretion in certain insects.[1] Its biosynthesis is intrinsically linked to the catabolism of the essential amino acid L-isoleucine. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it outlines the experimental methodologies employed to elucidate this metabolic route, offering valuable insights for researchers in natural product biosynthesis, metabolic engineering, and drug development.
Introduction
This compound, systematically named (2E)-2-methylbut-2-enoic acid, and its cis-isomer, angelic acid, are alpha,beta-unsaturated carboxylic acids with diverse biological activities and applications in the flavor and fragrance industries.[1][2] The primary route for the biosynthesis of this compound in organisms is through the degradation of L-isoleucine.[3][4][5][6] This pathway involves a series of enzymatic reactions that convert L-isoleucine into acetyl-CoA and propionyl-CoA, with tiglyl-CoA emerging as a key intermediate that can be hydrolyzed to yield this compound.[5][6] Understanding this pathway is crucial for the potential biotechnological production of this compound and for elucidating its physiological roles in different organisms.
The Biosynthetic Pathway of this compound from L-Isoleucine
The conversion of L-isoleucine to this compound proceeds through the initial steps of the well-established branched-chain amino acid catabolic pathway. This process can be broadly divided into three main stages: transamination, oxidative decarboxylation, and β-oxidation-like steps.
Stage 1: Transamination
The pathway initiates with the reversible transamination of L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT).
-
Enzyme: Branched-chain amino acid aminotransferase (EC 2.6.1.42)
-
Substrates: L-isoleucine, α-ketoglutarate
-
Products: (S)-3-methyl-2-oxopentanoate, L-glutamate
Stage 2: Oxidative Decarboxylation
The α-keto acid then undergoes oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA. This irreversible reaction is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDH).
-
Enzyme: Branched-chain α-keto acid dehydrogenase complex (EC 1.2.4.4)
-
Substrate: (S)-3-methyl-2-oxopentanoate
-
Product: (S)-2-methylbutanoyl-CoA
Stage 3: Dehydrogenation and Formation of Tiglyl-CoA
(S)-2-methylbutanoyl-CoA is subsequently dehydrogenated to form tiglyl-CoA. This reaction is catalyzed by a 2-methylacyl-CoA dehydrogenase.
-
Enzyme: 2-methylacyl-CoA dehydrogenase (EC 1.3.8.5)
-
Substrate: (S)-2-methylbutanoyl-CoA
-
Product: Tiglyl-CoA ((E)-2-methylbut-2-enoyl-CoA)
Final Step: Hydrolysis to this compound
While tiglyl-CoA is a central intermediate in the continued degradation of isoleucine, it can be hydrolyzed to yield free this compound. This step is likely catalyzed by a thioesterase, although the specific enzyme responsible for this conversion in many organisms that produce this compound is not always well-characterized.
-
Enzyme: Thioesterase (e.g., Acyl-CoA hydrolase, EC 3.1.2.-)
-
Substrate: Tiglyl-CoA
-
Product: this compound
The subsequent steps in the canonical L-isoleucine degradation pathway involve the hydration of tiglyl-CoA to 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase, followed by dehydrogenation to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, and finally thiolytic cleavage to acetyl-CoA and propionyl-CoA.
Below is a DOT language diagram illustrating the biosynthetic pathway from L-isoleucine to this compound.
Caption: Biosynthetic pathway of this compound from L-Isoleucine.
Quantitative Data
Quantitative analysis of the enzymes involved in the this compound biosynthesis pathway is essential for understanding the flux and regulation of this metabolic route. The following table summarizes the available kinetic data for key enzymes in the pathway.
| Enzyme | Organism | Substrate | Apparent Km (µM) | Vmax (µmol/min/mg) | Reference |
| 2-Methyl branched-chain acyl-CoA dehydrogenase | Ascaris suum | 2-Methylbutyryl-CoA | 18 | 1.62 | --INVALID-LINK-- |
| 2-Methyl branched-chain acyl-CoA dehydrogenase | Ascaris suum | 2-Methylvaleryl-CoA | 21 | 1.58 | --INVALID-LINK-- |
| Enoyl-CoA hydratase | Pseudomonas putida | Tiglyl-CoA | - | 61 x 10³ (moles/min/mole enzyme) | --INVALID-LINK-- |
| Enoyl-CoA hydratase | Pseudomonas putida | Crotonyl-CoA | - | 1100 x 10³ (moles/min/mole enzyme) | --INVALID-LINK-- |
| Enoyl-CoA hydratase | Pseudomonas putida | 3-Methyl-crotonyl-CoA | - | 2.3 x 10³ (moles/min/mole enzyme) | --INVALID-LINK-- |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of isotopic labeling studies and analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
General Protocol for Isotopic Labeling to Trace Biosynthesis
This protocol describes a general workflow for using stable isotope-labeled precursors to trace the biosynthesis of this compound.
-
Precursor Selection and Synthesis:
-
Select a stable isotope-labeled precursor, typically deuterated or ¹³C-labeled L-isoleucine.
-
Synthesize or procure the labeled precursor with a high degree of isotopic enrichment.
-
-
Administration to the Organism:
-
For insects like carabid beetles, the labeled precursor can be administered via microinjection.
-
For microbial cultures, the labeled precursor is added to the growth medium.
-
-
Incubation:
-
Allow sufficient time for the organism to metabolize the labeled precursor and incorporate the isotopes into downstream metabolites, including this compound.
-
-
Sample Collection and Extraction:
-
Collect the relevant biological material (e.g., defensive secretions from beetles, cell culture supernatant and cell pellets from microbial cultures).
-
Perform an organic solvent extraction to isolate the organic acids. A common method involves acidification of the sample followed by extraction with a non-polar solvent like ethyl acetate or diethyl ether.
-
-
Derivatization:
-
To improve volatility for GC-MS analysis, the extracted organic acids are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acids into their trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Analyze the derivatized extract using a gas chromatograph coupled to a mass spectrometer.
-
The mass spectrometer is used to detect the mass-to-charge ratio of the fragments of the derivatized this compound.
-
The incorporation of the stable isotope will result in a characteristic mass shift in the molecular ion and fragment ions, confirming the biosynthetic link between the precursor and the product.
-
Below is a DOT language diagram for the general experimental workflow.
Caption: A generalized workflow for tracing metabolic pathways using stable isotopes.
General Protocol for GC-MS Quantification of this compound in Bacterial Culture
This protocol outlines a general method for the quantification of this compound from a bacterial culture supernatant.
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Add a known amount of an internal standard (e.g., a structurally similar organic acid not present in the sample, or a stable isotope-labeled version of this compound) to the supernatant.
-
-
Extraction:
-
Acidify the supernatant to a pH of approximately 2 using a strong acid (e.g., HCl).
-
Extract the organic acids with a water-immiscible organic solvent (e.g., ethyl acetate) by vigorous mixing.
-
Separate the organic phase. Repeat the extraction process on the aqueous phase to ensure complete recovery.
-
Combine the organic phases and dry over an anhydrous salt (e.g., sodium sulfate).
-
-
Derivatization:
-
Evaporate the solvent from the dried organic phase under a stream of nitrogen.
-
Add a derivatization agent such as BSTFA and a catalyst (e.g., trimethylchlorosilane) and heat to convert the this compound to its TMS ester.
-
-
GC-MS Analysis:
-
Inject a known volume of the derivatized sample into the GC-MS.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of this compound from other organic acids.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the derivatized this compound and the internal standard to enhance sensitivity and selectivity.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of this compound and the internal standard.
-
Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The biosynthesis of this compound is a fascinating example of how the catabolism of a primary metabolite, L-isoleucine, can be diverted to produce a specialized secondary metabolite. This technical guide has provided a detailed overview of the enzymatic steps involved in this pathway, presented available quantitative data, and outlined the key experimental protocols used for its investigation. While the core pathway is well-established, further research is needed to fully characterize the specific thioesterases responsible for the final hydrolysis step in various organisms and to obtain a complete set of kinetic parameters for all the enzymes in the pathway. Such information will be invaluable for metabolic engineering efforts aimed at the sustainable production of this compound and for a deeper understanding of its ecological and physiological significance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 80-59-1 | Benchchem [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tiglic Acid: Chemical Identifiers, Experimental Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tiglic acid, a monocarboxylic unsaturated organic acid with applications in the pharmaceutical and fragrance industries. This document details its chemical identifiers, experimental procedures for its synthesis and purification, and insights into its biological roles and relevant signaling pathways.
Chemical and Physical Properties
This compound, systematically known as (2E)-2-Methylbut-2-enoic acid, is a volatile and crystallizable substance with a characteristic sweet, warm, and spicy odor[1]. It is naturally found in croton oil and the defensive secretions of certain beetles[1].
Table 1: Chemical Identifiers and Physical Properties of this compound
| Identifier | Value | Reference |
| CAS Number | 80-59-1 | [2][3][4][5][6] |
| Molecular Formula | C5H8O2 | [2][3][4][5] |
| Molecular Weight | 100.12 g/mol | [5][6][7] |
| IUPAC Name | (2E)-2-Methylbut-2-enoic acid | [2][5] |
| Synonyms | Tiglinic acid, Cevadic acid, Sabadillic acid, trans-2-Methylcrotonic acid | [2][5] |
| PubChem CID | 125468 | [2][5][7] |
| InChI | InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | [2][3][7] |
| InChIKey | UIERETOOQGIECD-ONEGZZNKSA-N | [2][3][7] |
| SMILES | C/C=C(\C)/C(=O)O | [2][8][9] |
| Melting Point | 61 - 65 °C | [9] |
| Boiling Point | 198.5 °C | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [6][7][10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound.
A common method for synthesizing this compound involves the reaction of a Grignard reagent with α-ketobutyric acid, followed by dehydration of the intermediate.
Experimental Procedure:
-
Preparation of the Grignard Reagent: In a 2L reaction flask under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of tetrahydrofuran. Slowly add a solution of 77.34 g of ethyl bromide in tetrahydrofuran dropwise. Maintain the temperature at 35°C to initiate and sustain the Grignard reaction. After the addition is complete, continue stirring for 30 minutes.
-
Addition Reaction: Once the ethyl Grignard reagent is prepared, add 2.5 g of Hexamethylphosphoramide (HMPA). Cool the system to 20°C and slowly add 25 g of acetoacetic acid, ensuring the internal temperature does not exceed 40°C. Allow the reaction to proceed for 2 hours after the addition is complete.
-
Work-up and Extraction: Cool the reaction mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Concentrate the combined organic phases to yield the intermediate, 2-hydroxy-2-methylbutyric acid.
-
Dehydration: Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid. Add 18.5 g of the intermediate and heat the mixture to 140°C under reflux.
-
Isolation of this compound: After cooling in an ice bath, neutralize the reaction mixture to a pH of 3-4 by the slow addition of 100 g of 30% sodium hydroxide solution. Extract the product with ethyl acetate (3 x 70 mL) and concentrate the combined organic phases to obtain the crude product.
The crude this compound can be purified by recrystallization to obtain white crystalline solids.
Experimental Procedure:
-
Solvent Selection: A mixture of ethanol and water (1:3 m/m) is a suitable solvent system for the recrystallization of this compound[7].
-
Dissolution: Dissolve the crude product in a minimum amount of the hot ethanol-water solvent mixture to form a saturated solution.
-
Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. This gradual cooling promotes the formation of pure crystals. Further cooling in an ice bath can maximize the yield.
-
Filtration and Drying: Collect the formed crystals by suction filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the purified crystals.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like this compound. It allows for the separation of this compound from other components in a mixture and provides its mass spectrum for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable method for the analysis of this compound, particularly for quantitative analysis. Different columns and mobile phases can be optimized for the separation of this compound and its isomers.
Biological Significance and Signaling Pathways
While the direct involvement of this compound in major signaling pathways is still an area of active research, several studies have shed light on its biosynthesis and biological activities.
In certain carabid beetles, this compound is biosynthesized from the amino acid isoleucine. This pathway involves the conversion of isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form this compound[11].
Recent studies have indicated that this compound may play a role in cellular signaling. It has been shown to act as an agonist for the free fatty acid receptor 2 (FFA2) and to upregulate the expression of Peptide YY (PYY)[2]. FFA2 is a G-protein coupled receptor involved in metabolic regulation and inflammatory responses. The upregulation of PYY, a gut hormone that regulates appetite, suggests a potential role for this compound in metabolic signaling.
The anti-inflammatory activity of this compound derivatives further suggests its potential interaction with inflammatory signaling pathways[2]. However, the precise molecular mechanisms and downstream targets of this compound are yet to be fully elucidated and represent a promising area for future research in drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 80-59-1 | Benchchem [benchchem.com]
- 6. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CN105439848A - Method for industrially preparing this compound - Google Patents [patents.google.com]
- 11. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiglic Acid: A Comprehensive Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, also known as (E)-2-methyl-2-butenoic acid, is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of certain insects.[1] It is utilized in the manufacturing of perfumes and flavoring agents.[1] While valuable in various research and development applications, its hazardous properties necessitate strict adherence to safety and handling protocols in a laboratory setting. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required when working with this compound.
Physicochemical and Toxicological Data
A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C5H8O2 | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][2] |
| Appearance | White crystalline solid with a sweet, warm, spicy odor. | [1][2] |
| Melting Point | 61 - 65 °C / 141.8 - 149 °F | [3] |
| Boiling Point | 198.4 °C / 389.1 °F | [3] |
| Flash Point | 95 °C / 203 °F | [3] |
| Density | 0.969 g/mL at 25 °C | [4] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether. | [2][5] |
| pKa | 5.02 at 25°C | [4] |
| UN Number | 3261 | [3][6] |
| Acute Toxicity (LD50) | Rat (oral): >5 mg/kg; Rabbit (skin): >5 mg/kg | [5] |
Hazard Identification and Classification
This compound is classified as a corrosive substance and poses significant health risks upon exposure.[7]
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[6][7]
-
Respiratory Irritation: Inhalation of dust or vapors can cause respiratory tract irritation.[1][6]
-
Gastrointestinal Irritation: Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[6]
It is crucial to handle this compound with the appropriate personal protective equipment and within a controlled laboratory environment to mitigate these risks.
Experimental Protocols and Handling Procedures
Adherence to established protocols is paramount when working with this compound to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield (8-inch minimum) are required.[6][8]
-
Skin Protection: An impervious lab coat and appropriate protective gloves (nitrile gloves are recommended) are necessary to prevent skin contact.[6][9]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator must be used.[6][9] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Footwear: Closed-toe shoes must be worn in the laboratory.
General Handling Procedures
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[10]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Minimize dust generation and accumulation when working with the solid form.[6]
-
Keep containers tightly closed when not in use.[6]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed to prevent exposure to air and light.[10]
-
Store in a refrigerator (approximately 4°C).[6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
-
Store in a corrosive-resistant container.[9]
Disposal Considerations
-
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[9]
-
Waste is classified as hazardous and should be handled by trained personnel.[3]
-
Do not dispose of this compound down the drain.[3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical to minimize harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[7]
-
Inhalation: Remove the individual from the area of exposure to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response Protocol
In the case of a spill, the following steps should be taken:
-
Evacuate and Isolate: Immediately evacuate the area and prevent unnecessary personnel from entering.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[9]
-
Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]
-
Decontaminate: Clean the spill area with a suitable agent. Some sources suggest a 10% caustic solution for decontamination.[10]
-
Dispose of Waste: All contaminated materials should be placed in a sealed, labeled container and disposed of as hazardous waste according to institutional and regulatory guidelines.[9]
Visualization of Laboratory Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate key workflows for handling this compound in the lab.
Caption: Workflow for responding to a this compound spill.
Caption: Standard operating procedure for this compound use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.be [fishersci.be]
- 4. This compound CAS#: 80-59-1 [m.chemicalbook.com]
- 5. bdmaee.net [bdmaee.net]
- 6. This compound(80-59-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. himediadownloads.com [himediadownloads.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. chemfaces.com [chemfaces.com]
A Technical Guide to the Solubility of Tiglic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tiglic acid in various organic solvents. This compound, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in croton oil and several other natural products. Its solubility is a critical parameter in various applications, including pharmaceutical formulations, fragrance manufacturing, and organic synthesis. This document consolidates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and offers a logical workflow for solvent selection.
Quantitative and Qualitative Solubility Data
The solubility of this compound varies across different solvents, influenced by factors such as polarity, temperature, and the potential for hydrogen bonding. While this compound is known to be soluble in a range of common organic solvents, specific quantitative data in publicly accessible literature is limited for many of them.[1][2] The following table summarizes the available data.
| Solvent/System | Temperature | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | 100 mg/mL | Requires sonication to achieve.[3] |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | 20 mg/mL | --- |
| Water (H₂O) | Room Temp. | 5 mg/mL | Requires sonication.[3] |
| Phosphate-Buffered Saline (PBS) | 54°C | 15 mg/mL | Requires sonication and heating.[3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Room Temp. | ≥ 2.5 mg/mL | A common vehicle for in vivo studies. |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | Room Temp. | ≥ 2.5 mg/mL | A common vehicle for in vivo studies. |
| 10% DMSO / 90% Corn Oil | Room Temp. | ≥ 2.5 mg/mL | A common vehicle for in vivo studies. |
| Ethanol | Not Specified | Soluble | [2][4] |
| Ether | Not Specified | Soluble | [2][4] |
| Acetone | Not Specified | Soluble | [1] |
| Chloroform | Not Specified | Soluble | [1] |
| Dichloromethane | Not Specified | Soluble | [1] |
| Ethyl Acetate | Not Specified | Soluble | [1] |
| Hot Water | Not Specified | Freely Soluble | [4] |
| Cold Water | Not Specified | Sparingly Soluble | [4] |
Note: Discrepancies in reported solubility values (e.g., for DMSO) may arise from differences in experimental conditions, such as the use of hygroscopic DMSO versus newly opened containers, or kinetic versus thermodynamic measurement techniques.
Experimental Protocol: Thermodynamic Solubility Determination
For researchers needing to determine precise solubility values, the shake-flask method is the gold-standard for establishing thermodynamic equilibrium solubility. The following protocol outlines a generalized procedure for determining the solubility of this compound.
Principle
An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.
Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (or a constant temperature water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure
-
Preparation : Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition : Accurately add a known volume or mass of the desired solvent to each vial.
-
Equilibration : Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. To ensure complete separation of the solid phase, centrifuge the vials.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved microparticles from being transferred, pass the aliquot through a syringe filter into a clean vial.
-
Dilution : Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification : Analyze the diluted samples using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC with a standard curve) to determine the concentration of this compound.
-
Calculation : Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/100mL, or mol/L).
Visualization of Solvent Selection Workflow
The selection of an appropriate solvent is a critical step in research and development. The following diagram illustrates a logical workflow for choosing a solvent for this compound based on the intended application and required solubility.
Caption: Logical workflow for selecting a solvent for this compound.
References
Methodological & Application
Synthesis of Tiglic Acid from 3-Methyl-3-Penten-2-One: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tiglic acid, a valuable building block in organic synthesis and drug development, from the starting material 3-methyl-3-penten-2-one. The synthesis is achieved through a haloform reaction, a well-established method for the oxidation of methyl ketones to carboxylic acids. This protocol includes a comprehensive description of the reaction mechanism, a step-by-step experimental procedure, and methods for the purification and characterization of the final product. Quantitative data on reactant stoichiometry and reaction conditions are presented to ensure reproducibility.
Introduction
This compound, or (E)-2-methyl-2-butenoic acid, is an unsaturated carboxylic acid with applications in the pharmaceutical and flavor and fragrance industries. Its synthesis from readily available precursors is of significant interest. One common and efficient method for the preparation of this compound is the oxidation of 3-methyl-3-penten-2-one.[1] This conversion is effectively carried out via the haloform reaction, which selectively targets the methyl ketone functionality.[2][3][4]
The haloform reaction, in this context, involves the exhaustive halogenation of the methyl group of the ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate salt and a haloform (e.g., chloroform).[2][3][4][5] Subsequent acidification of the carboxylate salt produces the desired this compound.[2] A patented method for this transformation utilizes a mixture of sodium hypochlorite and sodium hydroxide.[6]
Reaction Mechanism and Workflow
The synthesis of this compound from 3-methyl-3-penten-2-one proceeds through the haloform reaction, a multi-step process initiated by the deprotonation of an α-carbon to the ketone, followed by halogenation, and culminating in the cleavage of the carbon-carbon bond.
References
- 1. guidechem.com [guidechem.com]
- 2. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Haloform reaction - Wikipedia [en.wikipedia.org]
- 5. Haloform_reaction [chemeurope.com]
- 6. CN105439848A - Method for industrially preparing this compound - Google Patents [patents.google.com]
Laboratory Scale Synthesis of Tiglic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of tiglic acid and its derivatives, specifically focusing on the preparation of esters and amides. This compound, an unsaturated monocarboxylic acid, and its derivatives are of significant interest in the fields of flavor, fragrance, and pharmaceuticals due to their diverse biological activities, including anti-inflammatory properties.
Introduction
This compound ((2E)-2-Methylbut-2-enoic acid) is a naturally occurring compound found in various plants and has been identified as a key structural motif in a range of biologically active molecules. Its derivatives, particularly esters and amides, are valuable intermediates in organic synthesis and have shown promise in drug discovery. This document outlines reliable and reproducible methods for the synthesis of this compound, followed by its conversion to representative ester and amide derivatives.
Synthesis of this compound
A common and effective method for the laboratory-scale synthesis of this compound involves the dehydration of 2-hydroxy-2-methylbutyric acid, which can be prepared via a Grignard reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl bromide
-
Pyruvic acid or α-ketobutyric acid
-
Hexamethylphosphoramide (HMPA) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Sulfuric acid (H₂SO₄), concentrated and 15% aqueous solution
-
Sodium hydroxide (NaOH), 30% aqueous solution
-
Ethyl acetate
-
Ethanol
-
Water, deionized
-
Nitrogen gas
Procedure:
Step 1: Preparation of Ethyl Grignard Reagent
-
To a flame-dried 2L three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add magnesium turnings (17.5 g) and anhydrous THF (200 g).
-
Slowly add a solution of ethyl bromide (77.34 g) in THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue stirring at 35°C for 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of 2-hydroxy-2-methylbutyric acid (Intermediate)
-
To the freshly prepared ethyl Grignard reagent, add HMPA (2.5 g) or DMPU.
-
Cool the reaction mixture to 20°C and slowly add pyruvic acid or α-ketobutyric acid (25 g), ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours at room temperature.
-
Cool the reaction mixture to 10-15°C and slowly quench by adding 200 g of 15% sulfuric acid to adjust the pH to 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude 2-hydroxy-2-methylbutyric acid. A typical yield is around 83.5%.[1]
Step 3: Dehydration to this compound
-
Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.
-
Add the crude intermediate from Step 2 to the sulfuric acid solution.
-
Heat the mixture to 140°C and reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and neutralize by the dropwise addition of 30% sodium hydroxide solution to a pH of 3-4.
-
Extract the product with ethyl acetate (3 x 70 mL).
-
Concentrate the combined organic layers to obtain crude this compound.
-
Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound. A typical yield is around 76.5%.[1]
Synthesis of this compound Derivatives
Synthesis of this compound Esters (Fischer-Speier Esterification)
Fischer-Speier esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Materials:
-
This compound
-
Methanol or Ethanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (methanol or ethanol, can be used as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation to obtain the pure methyl tiglate or ethyl tiglate.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Methyl Tiglate | C₆H₁₀O₂ | 114.14 | 137-138 | 6.86 (q, 1H), 3.73 (s, 3H), 1.83 (d, 3H), 1.79 (s, 3H) | Not explicitly found |
| Ethyl Tiglate | C₇H₁₂O₂ | 128.17 | 155-157 | 6.88 (q, 1H), 4.14 (q, 2H), 1.85 (d, 3H), 1.74 (s, 3H), 1.29 (t, 3H) | 168.09, 136.76, 128.96, 60.35, 14.35, 14.27, 12.01 |
Note: NMR data is compiled from available literature and may vary slightly based on experimental conditions.[1][2][3]
Synthesis of this compound Amides
The synthesis of amides from carboxylic acids typically requires the use of a coupling agent to activate the carboxylic acid for nucleophilic attack by an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
-
Aniline or a substituted aniline
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Triethylamine or other non-nucleophilic base
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Method A: Using Thionyl Chloride
-
In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude tigloyl chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent and cool to 0°C.
-
Slowly add a solution of the desired aniline (1.0 eq) and triethylamine (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Method B: Using a Coupling Agent (e.g., EDC)
-
Dissolve this compound (1.0 eq), the desired aniline (1.0 eq), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature overnight.
-
Filter off any solid byproducts and wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | General 1H NMR Features (CDCl₃, δ ppm) | General 13C NMR Features (CDCl₃, δ ppm) |
| N-Phenyltiglamide | C₁₁H₁₃NO | 175.23 | Aromatic protons (7.0-7.6), vinyl proton (~6.5-7.0), methyl protons (~1.8) | Aromatic carbons (120-140), carbonyl carbon (~165-170), vinyl carbons (~125-140), methyl carbons (~12-15) |
Note: Specific NMR data for N-phenyltiglamide was not found in the provided search results and is estimated based on typical chemical shifts.
Anti-inflammatory Signaling Pathway of this compound Derivatives
Unsaturated carboxylic acid derivatives, including those of this compound, have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.
Proposed Mechanism of Action
This compound derivatives can influence inflammatory responses by:
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Some unsaturated fatty acid derivatives can inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.
-
Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Electrophilic derivatives of unsaturated fatty acids can activate the Nrf2 pathway, leading to a reduction in oxidative stress, which is a key component of the inflammatory process.
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling of this compound derivatives.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for this compound derivative synthesis.
Conclusion
The protocols outlined in this document provide a solid foundation for the laboratory-scale synthesis of this compound and its ester and amide derivatives. These methods are adaptable and can be modified for the synthesis of a wide range of derivatives for further investigation in drug discovery and other applications. The provided information on the anti-inflammatory signaling pathways offers a starting point for mechanistic studies of these promising compounds. It is recommended to consult relevant safety data sheets (SDS) for all chemicals and to perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Extraction of Tiglic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid naturally present in various plants.[1] It is found in croton oil from Croton tiglium and has been isolated from other natural sources, including the seeds of Schoenocaulon officinalis (cevadilla).[1][2] this compound and its esters are valued for their characteristic sweet, warm, and spicy odor, leading to their use as flavoring agents and in perfumes.[1][3] Beyond its aromatic properties, the compound serves as a precursor in the synthesis of pharmaceuticals and biodegradable polymers.[3]
These application notes provide a comprehensive overview and a generalized protocol for the extraction and purification of this compound from plant materials. The methodologies are based on standard phytochemical extraction principles, adapted for the physicochemical properties of a small organic acid.
Data Presentation
As specific yield data for this compound extraction from various plants is not widely published, the following table summarizes common extraction methods and solvents, providing a qualitative comparison of their suitability for isolating small organic acids like this compound.
| Extraction Method | Solvent(s) | Principle | Advantages | Disadvantages | Suitability for this compound |
| Maceration | Ethanol, Methanol, Water, Ethyl Acetate | Soaking the plant material in a solvent to diffuse soluble compounds. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yield compared to other methods. | Good: A straightforward method for initial extraction. Using a moderately polar solvent like 80% ethanol is a good starting point.[4] |
| Soxhlet Extraction | Hexane, Dichloromethane, Ethanol | Continuous extraction with a cycling solvent, allowing for thorough extraction. | High extraction efficiency, requires less solvent than maceration. | Can degrade heat-sensitive compounds due to prolonged exposure to solvent boiling point. | Moderate: Suitable if this compound is stable at the solvent's boiling point. An initial extraction with hexane can isolate croton oil from C. tiglium seeds.[5][6] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. | Fast, efficient, reduced solvent consumption, operates at lower temperatures.[7] | Requires specialized equipment, potential for localized heating. | Excellent: Highly efficient for extracting small molecules while minimizing thermal degradation. A recommended modern approach.[8] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Water | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, high yield, reduced solvent usage. | Requires specialized microwave equipment, risk of overheating. | Very Good: Offers rapid and efficient extraction, but requires careful temperature control to prevent degradation.[8] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with a co-solvent like ethanol) | Uses a fluid above its critical temperature and pressure as the solvent, offering tunable solvating power. | "Green" solvent, highly selective, solvent-free final product.[5] | High initial equipment cost, may require a polar co-solvent for acidic compounds. | Good: Offers high purity but may require optimization with a co-solvent to efficiently extract the moderately polar this compound. |
Experimental Protocols
This section details a generalized protocol for the extraction and purification of this compound from plant material, such as the seeds of Croton tiglium. This protocol is designed to be a starting point and may require optimization based on the specific plant matrix and available equipment.
Protocol Part A: Plant Material Preparation
-
Collection and Drying: Collect the desired plant material (e.g., seeds, leaves). Dry the material to a constant weight to prevent enzymatic degradation of target compounds. This can be achieved by air-drying in a well-ventilated area away from direct sunlight or by using a freeze-dryer or a ventilated oven at a low temperature (40-50°C).
-
Grinding: Homogenize the dried plant material into a fine powder using a grinder or a mortar and pestle. Increasing the surface area enhances the efficiency of the extraction process.
-
Storage: Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Protocol Part B: Crude Extraction
Option 1: Ultrasound-Assisted Extraction (Recommended)
-
Place 10 g of the dried, powdered plant material into a flask.
-
Add 100 mL of 80% ethanol (v/v in water). The 1:10 solid-to-solvent ratio is a common starting point.[9]
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, separate the extract from the solid residue by vacuum filtration.
-
Repeat the extraction on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates. This combined liquid is the crude extract.
Option 2: Maceration
-
Place 10 g of the dried, powdered plant material into a sealed container.
-
Add 100 mL of 80% ethanol and seal the container.
-
Keep the mixture at room temperature for 24-72 hours, with occasional agitation.[10]
-
Separate the extract from the solid residue by filtration.
-
Combine the filtrates to obtain the crude extract.
Protocol Part C: Solvent Partitioning and Purification
This part of the protocol is adapted from purification steps used in chemical synthesis, which are effective for isolating organic acids.[11]
-
Solvent Evaporation: Concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol. The result will be a concentrated aqueous residue.
-
Acidification: Dilute the aqueous residue with deionized water. Adjust the pH of the solution to approximately 3-4 by slowly adding a dilute acid, such as 1 M HCl or 15% sulfuric acid.[11] This step protonates the tiglate salts to the less water-soluble this compound.
-
Liquid-Liquid Extraction: Transfer the acidified solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[11]
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The this compound will partition into the upper ethyl acetate layer.
-
Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Combine all the ethyl acetate fractions.
-
Washing: Wash the combined organic phase with a small amount of brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Final Concentration: Remove the ethyl acetate using a rotary evaporator to obtain the crude, purified this compound.
Protocol Part D: Recrystallization
-
Dissolve the crude this compound product in a minimal amount of a hot ethanol-water solution (e.g., a 1:3 mixture of ethanol to water).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of crystals.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified this compound crystals under vacuum. The melting point of pure this compound is 63-64°C.[11]
Mandatory Visualization
Biosynthetic Pathway of this compound
This compound is derived from the catabolism of the essential amino acid L-isoleucine. The pathway involves the formation of tiglyl-CoA, which is a key intermediate.[2]
Caption: Simplified biosynthetic pathway of this compound from L-Isoleucine in plants.
Experimental Workflow for Extraction
The following diagram outlines the general workflow for the extraction and purification of this compound from a plant source.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 2. D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Australian Food Composition Database [afcd.foodstandards.gov.au]
- 9. What Happens to Your Body When You Eat Celery Every Day [verywellhealth.com]
- 10. Item - Pathways for branched chain amino acid catabolism. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Synthesis of β‐Alanine From Isoleucine and Propionate Catabolism via Aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tiglic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of tiglic acid. The method is suitable for the analysis of this compound in bulk materials and has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid.[3][4] It is found in various natural sources, including croton oil and the defensive secretions of certain insects.[3][4] this compound and its esters are utilized as flavoring agents and in the manufacturing of perfumes.[4][5] Given its applications, a validated analytical method for the precise quantification of this compound is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of organic acids due to its high resolution and sensitivity.[6] This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the quantification of this compound.
Experimental
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Run Time | 10 minutes |
-
Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing 700 mL of the buffer with 300 mL of acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a standard solution of this compound. The chromatograms indicated no interference from the diluent at the retention time of this compound. The peak purity was also confirmed using a photodiode array (PDA) detector.
The linearity was assessed by analyzing six concentrations of this compound ranging from 5 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
The accuracy of the method was determined by the standard addition method.[7] Known amounts of this compound were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The recovery for each level was calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.89 | 99.31 |
| 100% | 20 | 20.12 | 100.60 |
| 120% | 24 | 23.85 | 99.38 |
| Average % Recovery | 99.76 |
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8] Repeatability was determined by analyzing six replicate injections of a 20 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days.
| Precision Type | n | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability (Intra-day) | 6 | 918540 | 7256 | 0.79 |
| Intermediate Precision (Inter-day) | 9 | 920110 | 11041 | 1.20 |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Protocol: Quantification of this compound in a Sample
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Dilution: Pipette 1 mL of the filtered sample solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
-
Chromatographic Analysis: Inject 20 µL of the prepared sample solution into the HPLC system.
-
Quantification: Record the peak area from the chromatogram. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.
Visualization of Workflows
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision. It is therefore deemed suitable for routine quality control analysis of this compound in various sample matrices.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. scispace.com [scispace.com]
- 3. This compound | 80-59-1 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, 13201-46-2 [thegoodscentscompany.com]
- 6. hplc.eu [hplc.eu]
- 7. rjptonline.org [rjptonline.org]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols: Tiglic Acid as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, a naturally occurring α,β-unsaturated carboxylic acid, is emerging as a valuable precursor in the synthesis of diverse and potent pharmaceutical agents. Its rigid structure and reactive double bond provide a unique scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in the development of anti-cancer and anti-inflammatory drugs.
Key Applications and Mechanisms of Action
This compound derivatives have demonstrated significant therapeutic potential, primarily in the fields of oncology and inflammation. The esterification of this compound with complex polycyclic diterpenes has yielded highly potent drug candidates.
Anti-Cancer Activity: A prominent example is tigilanol tiglate , a diterpenoid ester of this compound, which is under investigation for the treatment of a broad range of cancers.[1] Tigilanol tiglate's mechanism of action involves the activation of specific isoforms of Protein Kinase C (PKC), leading to an acute inflammatory response within the tumor microenvironment, tumor cell death, and vascular disruption.[2][3]
Anti-Inflammatory Properties: Hydroxylated derivatives of this compound have shown potent anti-inflammatory effects by significantly inhibiting nitric oxide (NO) production in macrophages.[4] Furthermore, this compound itself is an agonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor involved in modulating inflammatory responses.[5]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of representative this compound derivatives.
Table 1: Anti-Inflammatory Activity of Hydroxylated this compound Derivatives
| Compound | Target | Assay | IC50 (μM) | Source |
| Hydroxylated this compound Derivative 3 | Nitric Oxide Production | LPS-induced macrophages | 2.9 | [4] |
| Hydroxylated this compound Derivative 12 | Nitric Oxide Production | LPS-induced macrophages | 1.2 | [4] |
Table 2: Anti-Cancer Activity of Tigilanol Tiglate
| Cell Line | Assay | Endpoint | Concentration | Effect | Source |
| Various Cancer Cell Lines | In vivo and in vitro | Tumor Ablation | N/A | Rapid tumor destruction | [2] |
| Mast Cell Tumors (Canine) | Clinical Trial | Cure Rate | N/A | Up to 88% | [3][6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Esters via Yamaguchi Esterification
This protocol describes a general method for the esterification of this compound with a generic alcohol, a key step in the synthesis of many bioactive derivatives. The Yamaguchi esterification is particularly effective for sterically hindered alcohols.
Materials:
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (NEt3)
-
4-Dimethylaminopyridine (DMAP)
-
Alcohol (substrate)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise to the reaction mixture. Stir for 1 hour at room temperature.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.
-
Slowly add the alcohol/DMAP solution to the activated this compound mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final this compound ester.
Protocol 2: Synthesis of Tigilanol Tiglate from Phorbol
This protocol outlines the final esterification step in the synthesis of the anti-cancer drug candidate, tigilanol tiglate, starting from a phorbol-derived intermediate. This synthesis is complex and requires expertise in multi-step organic synthesis.[1][2]
Precursor: A suitably protected phorbol derivative with a free hydroxyl group at the C12 position.
Materials:
-
Phorbol-derived intermediate
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (NEt3)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene (anhydrous)
-
Deprotection reagents (e.g., p-toluenesulfonic acid in acetonitrile/water)
Procedure:
-
Esterification: Follow the general procedure outlined in Protocol 1 to esterify the C12 hydroxyl group of the phorbol-derived intermediate with this compound.[1]
-
Deprotection: After purification of the tiglate ester, remove any protecting groups according to established literature procedures. For example, an acetonide protecting group at the C5 and C20 positions can be removed using p-toluenesulfonic acid in a mixture of acetonitrile and water.[1]
-
Purification: Purify the final product, tigilanol tiglate, using appropriate chromatographic techniques (e.g., HPLC) to achieve high purity.
Visualizations
Signaling Pathway of Tigilanol Tiglate
Caption: Tigilanol Tiglate activates Protein Kinase C (PKC).
Experimental Workflow for this compound Derivative Synthesis
Caption: General workflow for synthesizing this compound derivatives.
References
- 1. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Tiglic Acid: A Versatile Building Block for Novel Organic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tiglic acid, a naturally occurring α,β-unsaturated carboxylic acid, has emerged as a valuable and versatile building block in the synthesis of a diverse array of novel organic compounds. Its unique structural features, including a reactive double bond and a carboxylic acid moiety, offer a gateway to a wide range of chemical transformations, leading to the generation of molecules with significant potential in medicinal chemistry, materials science, and fragrance development. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of innovative organic molecules, with a focus on its applications in drug discovery and polymer chemistry.
Applications in the Synthesis of Bioactive Molecules
This compound and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and receptor-modulating properties. The tiglate moiety is a key structural feature in several natural products and clinically relevant molecules.
Synthesis of Tigilanol Tiglate: A Potent Anticancer Agent
Tigilanol tiglate (EBC-46) is a phorbol ester that has gained significant attention for its potent anticancer activity, leading to its approval for the treatment of mast cell tumors in canines.[1][2] The synthesis of this complex natural product showcases the utility of this compound in the late-stage functionalization of intricate molecular scaffolds. The key step involves the esterification of the C12 hydroxyl group of a phorbol derivative with this compound.
Experimental Protocol: Esterification of Phorbol Derivative with this compound [3]
This protocol describes the esterification of a protected phorbol derivative as a key step in the total synthesis of tigilanol tiglate.
Materials:
-
Protected phorbol derivative (e.g., C5,C20-acetonide protected phorbol-13-(S)-2-methylbutanoate)
-
This compound
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (NEt₃)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
Procedure:
-
To a solution of this compound (2.2 equivalents) in anhydrous toluene are added triethylamine (4 equivalents) and 2,4,6-trichlorobenzoyl chloride (2 equivalents) at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is stirred for 1 hour to form the mixed anhydride.
-
A solution of the protected phorbol derivative (1 equivalent) and 4-dimethylaminopyridine (2.6 equivalents) in anhydrous toluene is then added to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tiglate ester.
Synthesis of Cinchonine Tiglate: A Cytotoxic Agent
Cinchonine, a cinchona alkaloid, can be derivatized with this compound to produce cinchonine tiglate, which has shown cytotoxic activity against cancer cell lines. This highlights the potential of using this compound to modify the properties of existing bioactive molecules.
Experimental Protocol: Synthesis of Cinchonine Tiglate [4]
Materials:
-
Cinchonine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of cinchonine (1 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane is added 4-dimethylaminopyridine (0.1 equivalents).
-
The mixture is cooled to 0 °C in an ice bath.
-
N,N'-Dicyclohexylcarbodiimide (1.2 equivalents) is added portion-wise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield cinchonine tiglate.
Reactivity of this compound Derivatives in Key Organic Transformations
The α,β-unsaturated nature of this compound and its esters makes them valuable substrates for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.
Michael Addition Reactions
Tiglate esters can act as Michael acceptors, reacting with a wide range of nucleophiles in a conjugate addition fashion. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.
General Workflow for Michael Addition to a Tiglate Ester:
Caption: General workflow for a Michael addition reaction using a tiglate ester as the Michael acceptor.
Diels-Alder Reactions
Tiglate esters can also serve as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, to construct six-membered rings. The electron-withdrawing nature of the ester group activates the double bond for reaction with a conjugated diene.
General Workflow for Diels-Alder Reaction with a Tiglate Ester:
Caption: General workflow for a Diels-Alder reaction using a tiglate ester as the dienophile.
Applications in Polymer Chemistry
The double bond in this compound and its esters allows for their participation in polymerization reactions, leading to the formation of polymers with potentially interesting properties. For instance, methyl tiglate has been investigated in various polymerization techniques.[3]
Experimental Protocol: Attempted Polymerization of Methyl Tiglate [3]
This protocol provides a general procedure for the attempted polymerization of methyl tiglate via Group Transfer Polymerization (GTP).
Materials:
-
Methyl tiglate (MeTi)
-
Initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene)
-
Catalyst (e.g., tetrabutylammonium bibenzoate)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
All glassware is rigorously dried and the reaction is carried out under an inert atmosphere.
-
Methyl tiglate and anhydrous THF are added to the reaction flask.
-
The catalyst is added to the solution.
-
The initiator is then added to start the polymerization.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
The polymerization is quenched by the addition of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane).
-
The precipitated polymer is collected by filtration, dried under vacuum, and characterized by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data on Bioactive this compound Derivatives
The modification of this compound's carboxylic acid or its double bond can lead to derivatives with significant biological activities. The following table summarizes the cytotoxic activity of a representative this compound derivative.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Cinchonine Tiglate | MCF-7 (Breast Cancer) | Cytotoxic | 4.14 | [4] |
Signaling Pathway Modulation by this compound Derivatives
Certain complex tiglate esters, such as tigilanol tiglate, are known to exert their biological effects by modulating intracellular signaling pathways. Tigilanol tiglate is a potent activator of Protein Kinase C (PKC).[1][2] Activation of PKC can trigger a cascade of downstream signaling events, including the activation of Protein Kinase D (PKD) and the Extracellular signal-regulated kinase (ERK) pathway, ultimately leading to various cellular responses such as apoptosis in cancer cells.[3][5][6]
Caption: Simplified signaling pathway of Tigilanol Tiglate-induced Protein Kinase C activation.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of Tiglic Acid in Metabolic Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A hallmark of these conditions is dysregulation of glucose and lipid metabolism, often linked to impaired insulin signaling and cellular energy sensing. Tiglic acid, a naturally occurring five-carbon short-chain fatty acid, has emerged as a potential, yet understudied, modulator of metabolic pathways. While direct evidence of its therapeutic effects is nascent, its structural similarity to other bioactive organic acids suggests it may influence key metabolic regulators.
These application notes provide a comprehensive framework for investigating the hypothetical mechanism of action of this compound in metabolic diseases. We present detailed protocols for in vitro and in vivo studies designed to elucidate its effects on critical signaling pathways, including AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPARs), and insulin signaling. The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in systematically exploring the therapeutic potential of this compound.
Hypothetical Mechanism of Action of this compound
Based on the known metabolic effects of other short-chain fatty acids and organic acids, we hypothesize that this compound may improve metabolic health through a multi-pronged mechanism. This proposed pathway, which requires experimental validation, suggests that this compound may activate central energy sensors and nuclear receptors to orchestrate a favorable shift in glucose and lipid metabolism.
// Nodes Tiglic_Acid [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPAR [label="PPARα/γ Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nBiogenesis & FAO", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Glucose Uptake\n(GLUT4 Translocation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Hepatic\nGluconeogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Adipocyte\nLipogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Signaling [label="Enhanced Insulin\nSignaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Health [label="Improved\nMetabolic Health", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];
// Edges Tiglic_Acid -> AMPK [color="#5F6368"]; Tiglic_Acid -> PPAR [color="#5F6368"]; AMPK -> Mitochondria [color="#5F6368"]; AMPK -> Glucose_Uptake [color="#5F6368"]; AMPK -> Gluconeogenesis [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; PPAR -> Mitochondria [color="#5F6368"]; PPAR -> Lipogenesis [label="Regulation", color="#5F6368"]; Glucose_Uptake -> Insulin_Signaling [color="#5F6368"]; Mitochondria -> Metabolic_Health [color="#5F6368"]; Insulin_Signaling -> Metabolic_Health [color="#5F6368"]; Gluconeogenesis -> Metabolic_Health [style=dashed, arrowhead=tee, color="#EA4335"]; Lipogenesis -> Metabolic_Health [style=dashed, arrowhead=tee, color="#EA4335"]; } caption: "Hypothetical Signaling Pathway of this compound in Metabolic Regulation."
Experimental Protocols
A structured experimental workflow is crucial for systematically evaluating the metabolic effects of this compound. The following diagram outlines a proposed workflow, starting with in vitro screening and progressing to in vivo validation.
// Nodes start [label="Start: this compound Investigation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Cellular Assays", fillcolor="#FBBC05", fontcolor="#202124"]; cell_lines [label="Cell Lines:\n- 3T3-L1 Adipocytes\n- C2C12 Myotubes\n- HepG2 Hepatocytes", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; glucose_uptake [label="Glucose Uptake Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lipid_accumulation [label="Lipid Accumulation\n(Oil Red O Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gene_expression [label="Gene Expression Analysis\n(qPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western_blot [label="Protein Analysis\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito_function [label="Mitochondrial Function\n(Seahorse Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Animal Models", fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_model [label="Diet-Induced Obese Mice", shape=record, fillcolor="#FFFFFF", fontcolor="#202124"]; gtt [label="Glucose & Insulin\nTolerance Tests", fillcolor="#EA4335", fontcolor="#FFFFFF"]; serum_analysis [label="Serum Metabolic\nPanel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tissue_analysis [label="Tissue Histology &\nGene/Protein Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Conclusion: Mechanism of Action", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> in_vitro; in_vitro -> cell_lines [style=dotted, arrowhead=none]; in_vitro -> glucose_uptake; in_vitro -> lipid_accumulation; in_vitro -> gene_expression; in_vitro -> western_blot; in_vitro -> mito_function; glucose_uptake -> in_vivo; lipid_accumulation -> in_vivo; gene_expression -> in_vivo; western_blot -> in_vivo; mito_function -> in_vivo; in_vivo -> animal_model [style=dotted, arrowhead=none]; in_vivo -> gtt; in_vivo -> serum_analysis; in_vivo -> tissue_analysis; gtt -> end; serum_analysis -> end; tissue_analysis -> end; } caption: "Experimental Workflow for Investigating this compound's Metabolic Effects."
Protocol 1: In Vitro Glucose Uptake Assay in C2C12 Myotubes
Objective: To determine the effect of this compound on glucose uptake in skeletal muscle cells.
Materials:
-
C2C12 myoblasts
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Insulin
-
2-deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
For differentiation, seed cells in 24-well plates and grow to confluence.
-
Induce differentiation by switching to DMEM with 2% horse serum. Differentiated myotubes should be visible within 4-6 days.
-
-
Treatment:
-
Starve differentiated myotubes in serum-free DMEM for 2-4 hours.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for a predetermined time (e.g., 18 hours). Include a positive control with insulin (100 nM for 30 minutes).
-
-
Glucose Uptake Measurement:
-
Wash cells twice with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose.
-
Incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the lysate using a scintillation counter.
-
Normalize the counts to the total protein content of each well.
-
Data Presentation:
| Treatment Group | This compound (µM) | 2-Deoxy-D-[³H]glucose Uptake (cpm/µg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
| Insulin (100 nM) | - | Value | Value |
Protocol 2: Lipid Accumulation Assay in 3T3-L1 Adipocytes
Objective: To assess the impact of this compound on adipocyte differentiation and lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Bovine Calf Serum
-
Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, and IBMX (MDI) for differentiation cocktail
-
This compound
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Seed cells in 6-well plates and grow to post-confluence.
-
Induce differentiation with DMEM containing 10% FBS and MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).
-
After 48 hours, replace with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Maintain in DMEM with 10% FBS, changing the medium every 2 days.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound during the differentiation process (from day 0 to day 8).
-
-
Oil Red O Staining:
-
On day 8, wash differentiated adipocytes with PBS.
-
Fix cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm.
-
Data Presentation:
| Treatment Group | This compound (µM) | Oil Red O Absorbance (510 nm) | % Lipid Accumulation vs. Control |
| Undifferentiated Control | - | Value | Value |
| Differentiated Control | 0 | Value | 100 |
| This compound | 10 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
Protocol 3: Gene Expression Analysis by qPCR
Objective: To measure the effect of this compound on the expression of key metabolic genes.
Materials:
-
Treated cells (from Protocols 1 and 2) or tissues from in vivo studies
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Ppara, Slc2a4 (GLUT4), Acaca (ACC), Fasn) and a housekeeping gene (e.g., Actb, Gapdh).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues according to the kit manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
-
Data Presentation:
| Gene | Cell Type/Tissue | This compound (µM) | Relative mRNA Expression (Fold Change) |
| Pparg | 3T3-L1 | 50 | Value |
| Ppara | HepG2 | 50 | Value |
| Slc2a4 (GLUT4) | C2C12 | 50 | Value |
| Acaca (ACC) | HepG2 | 50 | Value |
Protocol 4: Western Blot Analysis of Protein Phosphorylation
Objective: To determine if this compound activates key signaling proteins like AMPK and Akt.
Materials:
-
Treated cell lysates
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Densitometry:
-
Quantify band intensity using image analysis software.
-
Calculate the ratio of phosphorylated protein to total protein.
-
Data Presentation:
| Protein | This compound (µM) | Phospho-Protein / Total Protein Ratio (Arbitrary Units) |
| p-AMPKα/Total AMPKα | 50 | Value |
| p-Akt/Total Akt | 50 | Value |
Protocol 5: Mitochondrial Function Analysis (Seahorse XF Assay)
Objective: To evaluate the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test Kit)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., C2C12 myotubes) in a Seahorse XF microplate and allow them to adhere/differentiate.
-
Treat cells with this compound for the desired duration.
-
-
Seahorse Assay:
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Perform the Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The analyzer will measure the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Presentation:
| Parameter | Vehicle Control (pmol O₂/min) | This compound (50 µM) (pmol O₂/min) |
| Basal Respiration | Value | Value |
| ATP Production | Value | Value |
| Maximal Respiration | Value | Value |
| Spare Respiratory Capacity | Value | Value |
Protocol 6: In Vivo Study in a Diet-Induced Obesity Mouse Model
Objective: To assess the therapeutic potential of this compound on metabolic parameters in a preclinical model of metabolic disease.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
This compound (for oral gavage or supplementation in drinking water)
-
Glucose and insulin for tolerance tests
-
Equipment for blood collection and analysis
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
-
Treatment:
-
Randomly assign mice to a control group (vehicle) and a treatment group (this compound at a specified dose, e.g., 50 mg/kg/day) for 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for analysis of glucose, insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for histology, gene expression (Protocol 3), and protein analysis (Protocol 4).
-
Data Presentation:
| Parameter | HFD + Vehicle | HFD + this compound |
| Body Weight (g) | Value ± SEM | Value ± SEM |
| Fasting Blood Glucose (mg/dL) | Value ± SEM | Value ± SEM |
| GTT Area Under the Curve | Value ± SEM | Value ± SEM |
| Serum Triglycerides (mg/dL) | Value ± SEM | Value ± SEM |
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for the systematic investigation of this compound's role in metabolic diseases. By employing these standardized methods, researchers can generate reproducible and comparable data to elucidate the underlying mechanisms of action. Should the hypothetical pathways be validated, this compound could represent a novel therapeutic agent for the management of metabolic disorders. Further research is warranted to fully uncover its potential.
Application Notes: Formulation of Tiglic Acid for Preclinical Research
Introduction
Tiglic acid, also known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found naturally in sources like croton oil and the defensive secretions of certain beetles[1][2]. It is recognized for its biological activities, including anti-inflammatory properties and its role in modulating metabolic pathways[1][3][4]. As a research chemical, its derivatives have shown potent inhibition of nitric oxide (NO) production in macrophage models, and the parent compound is known to agonize the free fatty acid receptor 2 (FFA2), leading to the upregulation of Peptide YY (PYY) expression[1][3]. These characteristics make this compound a compound of interest for studies related to inflammation, diabetes, and obesity[3].
Proper formulation is critical for obtaining reliable and reproducible results in both in vitro and in vivo settings. Due to its limited solubility in water, appropriate solvents and vehicles must be selected to ensure its bioavailability and stability[1][5][6]. These application notes provide detailed protocols for the preparation and use of this compound in experimental research.
Physicochemical and Solubility Data
A clear understanding of this compound's properties is essential for its effective formulation. It is a crystalline solid with a characteristic sweet and spicy odor[1][2][5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₂ | [2][5] |
| Molecular Weight | 100.12 g/mol | [1][5][7] |
| Appearance | White crystalline powder or chunks | [5][8] |
| Melting Point | 61-64 °C | [5][8][9] |
| Boiling Point | 198.5 °C | [2][5] |
| pKa | 5.02 (at 25°C) | [2][8] |
| Storage Temperature | 2-8°C (for powder) | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference | | :--- | :--- | :--- | | Water (Cold) | Slightly soluble / Sparingly soluble | - |[5][6][8] | | Water (Hot) | Soluble / Freely soluble | - |[2][8] | | DMSO | ≥ 20 mg/mL (199.76 mM) | Use fresh DMSO as moisture can reduce solubility. |[10] | | Ethanol | Soluble | - |[2][11] | | Chloroform | Soluble | - |[8][9] | | Dichloromethane | Soluble | - |[8][9] | | Ethyl Acetate | Soluble | - |[8][9] | | Acetone | Soluble | - |[8][9] |
In Vitro Studies: Formulation and Protocols
For in vitro experiments, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose[7][8][10].
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 100.12 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
Procedure:
-
Weighing: Accurately weigh 10.01 mg of this compound powder.
-
Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary[7].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months[7][10].
Table 3: Stock Solution Dilution Guide
| Stock Concentration | Desired Working Concentration | Volume of Stock (µL) | Final Volume (mL of Media) |
| 100 mM | 10 µM | 0.1 | 1 |
| 100 mM | 50 µM | 0.5 | 1 |
| 100 mM | 100 µM | 1.0 | 1 |
| 100 mM | 200 µM | 2.0 | 1 |
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: General Cell-Based Assay (PYY Upregulation)
This protocol describes a general method for assessing the effect of this compound on Peptide YY (PYY) gene expression in an enteroendocrine cell line, such as NCI-H716[3].
Materials:
-
NCI-H716 cells
-
Appropriate cell culture medium and supplements
-
This compound stock solution (100 mM in DMSO)
-
Vehicle control (DMSO)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: Seed NCI-H716 cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treatment Preparation: Prepare working solutions of this compound by diluting the 100 mM stock solution in cell culture medium to achieve final concentrations (e.g., 100 µM)[3]. Prepare a vehicle control with an equivalent amount of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours)[3].
-
Analysis: After incubation, harvest the cells. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the PYY gene.
Figure 1. General experimental workflow for in vitro studies using this compound.
In Vivo Studies: Formulation and Protocols
For in vivo studies, especially via oral or parenteral routes, this compound must be formulated in a biocompatible vehicle that ensures its solubility and stability[12][13]. Water is the ideal vehicle, but due to this compound's poor aqueous solubility, a co-solvent system is often necessary[12].
Protocol 3: Preparation of an Oral Dosing Vehicle
This protocol is based on a common formulation for poorly water-soluble compounds and is suggested for this compound[3].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the dose, animal weight, dosing volume, and number of animals. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µL, you would need 0.25 mg of this compound per mouse.
-
Solubilize this compound: In a sterile conical tube, dissolve the required amount of this compound in DMSO. The volume of DMSO should be 10% of the final total volume.
-
Add Co-solvents: To the DMSO solution, add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.
-
Add Surfactant: Add Tween-80 to a final concentration of 5% of the total volume. Mix until the solution is homogeneous.
-
Add Aqueous Component: Add saline to bring the solution to its final volume (45% of the total). Mix thoroughly. The solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution[3].
-
Administration: The formulation should be prepared fresh on the day of use[3]. Administer the formulation to the animals using an appropriate method (e.g., oral gavage).
Table 4: Example In Vivo Formulation Composition
| Component | Percentage (v/v) | Volume for 1 mL Final Formulation | Purpose |
| DMSO | 10% | 100 µL | Primary Solvent |
| PEG300 | 40% | 400 µL | Co-solvent |
| Tween-80 | 5% | 50 µL | Surfactant/Emulsifier |
| Saline (0.9%) | 45% | 450 µL | Aqueous Vehicle |
Important Considerations for In Vivo Studies:
-
Vehicle Control Group: Always include a control group that receives the vehicle without the test compound[12].
-
Animal Models: The choice of animal model depends on the research question (e.g., chemically-induced diabetes models like streptozotocin-treated mice or inflammation models)[14][15].
-
Route of Administration: Oral gavage is common, but the optimal route should be determined based on the compound's properties and the study's objective[12].
-
pH and Tonicity: For parenteral routes, the pH of the formulation should be between 5 and 9, and the solution should be as close to isotonic as possible[13][16].
Figure 2. Workflow for the preparation and administration of this compound for in vivo studies.
Signaling Pathways
This compound and its derivatives have been shown to interact with specific cellular signaling pathways. Understanding these interactions is key to elucidating their mechanism of action.
FFA2 Receptor Agonism
This compound is an agonist for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor expressed in enteroendocrine cells. Activation of this receptor is linked to the release of gut hormones like PYY, which plays a role in appetite regulation and glucose homeostasis[3].
Figure 3. Simplified signaling pathway of this compound via FFA2 receptor agonism.
Potential Anti-inflammatory Mechanism
Hydroxylated derivatives of this compound have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages[1]. This suggests an interaction with inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression, including the inducible nitric oxide synthase (iNOS).
Figure 4. Hypothesized anti-inflammatory action of this compound derivatives.
References
- 1. This compound | 80-59-1 | Benchchem [benchchem.com]
- 2. This compound [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, [CORROSIVE SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. glpbio.com [glpbio.com]
- 8. This compound CAS#: 80-59-1 [m.chemicalbook.com]
- 9. This compound | 80-59-1 [chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, 13201-46-2 [thegoodscentscompany.com]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gadconsulting.com [gadconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Tiglic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Tiglic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that can arise during the synthesis of this compound, leading to lower than expected yields.
Issue 1: Low Yield in the Oxidation of 3-Methyl-3-penten-2-one
Question: My yield of this compound is low when using the sodium hypochlorite oxidation of 3-methyl-3-penten-2-one. What are the potential causes and how can I improve it?
Answer:
Low yields in this common synthesis route can be attributed to several factors. Here are the primary causes and troubleshooting steps:
-
Side Reactions: The haloform reaction, which produces chloroform as a byproduct, can compete with the desired oxidation.[1] Additionally, other side reactions may occur, reducing the amount of reactant converted to this compound.
-
Reaction Conditions: Temperature control is crucial. The reaction should be maintained at a specific temperature range to favor the desired oxidation pathway.[2] Deviation from the optimal temperature can lead to increased side product formation.
-
Reagent Quality: The purity of sodium hypochlorite and the starting material, 3-methyl-3-penten-2-one, is important. Impurities can interfere with the reaction.[3]
-
pH Control: The pH of the reaction mixture needs to be carefully controlled during the acidification step to ensure complete precipitation of the this compound product.[2]
Troubleshooting Steps:
-
Optimize Temperature: Carefully monitor and control the reaction temperature throughout the addition of reagents and the subsequent reaction time.
-
Ensure Reagent Quality: Use high-purity starting materials and freshly prepared sodium hypochlorite solution.
-
Controlled Addition: Add the sodium hypochlorite solution dropwise to maintain better control over the reaction temperature and minimize side reactions.[2][3]
-
Precise pH Adjustment: During the workup, add acid slowly while monitoring the pH to ensure complete precipitation of the this compound. The target pH is typically in the range of 2-4.[1][2]
-
Efficient Product Isolation: Ensure efficient extraction and recrystallization of the final product to minimize losses during purification.
Issue 2: Poor Yield in the Grignard Reaction and Dehydration Method
Question: I am attempting to synthesize this compound via a Grignard reaction with pyruvic acid or α-ketobutyric acid followed by dehydration, but my yields are poor. What could be the problem?
Answer:
This synthetic route is sensitive to several experimental parameters. Here are the common pitfalls and how to address them:
-
Grignard Reagent Formation: The formation of the Grignard reagent is highly sensitive to moisture. The presence of water will quench the reagent and significantly reduce the yield.
-
Reaction Temperature: The temperature during the addition of the ketoacid to the Grignard reagent must be carefully controlled to prevent side reactions.[1][4]
-
Incomplete Dehydration: The final dehydration step, typically carried out with a strong acid like sulfuric acid, may be incomplete if the reaction time or temperature is insufficient.[1][4]
-
Suboptimal Acid Concentration: The concentration of the acid used for dehydration is critical. A specific concentration is often required for efficient dehydration.[1]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Use anhydrous solvents.
-
Temperature Control: Maintain the recommended temperature during the addition of the ketoacid. This is often done using an ice bath.[1][4]
-
Optimize Dehydration: Ensure the correct concentration of sulfuric acid is used and that the reaction is heated to the specified temperature for a sufficient amount of time to drive the dehydration to completion.[1]
-
pH Adjustment and Extraction: After dehydration, carefully neutralize the reaction mixture to the specified pH range (typically 3-4) before extraction to maximize the recovery of this compound.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most frequently described methods for synthesizing this compound are:
-
The oxidation of 3-methyl-3-penten-2-one, which is itself synthesized from acetaldehyde and butanone.[1][2][3]
-
The reaction of a Grignard reagent (such as ethylmagnesium bromide or methylmagnesium bromide) with a ketoacid (like pyruvic acid or α-ketobutyric acid), followed by a dehydration step.[1][4]
Q2: What is a typical yield for this compound synthesis?
A2: The reported yields for this compound synthesis can vary depending on the method and scale.
-
The Grignard reaction followed by dehydration method has reported yields of around 76.5%.[4][5]
-
Industrial preparations utilizing the oxidation of 3-methyl-3-penten-2-one are often described as "high yield," though specific percentages can vary.[2]
Q3: What are some common impurities in synthesized this compound and how can they be removed?
A3: Common impurities can include unreacted starting materials, side products from the reaction, and isomeric forms of the acid. Purification is typically achieved through recrystallization, often using an ethanol-water mixture, to obtain white crystalline this compound.[1][4]
Q4: Can side reactions be a major cause of low yield?
A4: Yes, side reactions can significantly impact the overall yield. For instance, in the oxidation of 3-methyl-3-penten-2-one, the formation of chloroform is a known side reaction.[1] In the dehydration step of the Grignard method, over-dehydration or other rearrangements can occur if the conditions are not carefully controlled.[3]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Oxidation | 3-Methyl-3-penten-2-one | Sodium hypochlorite, Sodium hydroxide | High (not always quantified)[2] | Simple operating steps, mild reaction conditions.[2] | Can produce hazardous byproducts like chloroform.[1] |
| Grignard Reaction & Dehydration | Pyruvic acid, Ethyl bromide, Magnesium | Sulfuric acid | ~76.5%[4][5] | Avoids hazardous oxidation reagents. | Requires strict anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration [1][4]
Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of anhydrous tetrahydrofuran (THF) to a 2L reaction flask.
-
Slowly add a solution of 77.34 g of ethyl bromide in 200 g of THF dropwise.
-
After the Grignard reaction initiates, continue the addition and stir at 35°C for 30 minutes.
Step 2: Reaction with Pyruvic Acid
-
Cool the prepared Grignard reagent to 20°C.
-
Slowly add 25 g of pyruvic acid, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours.
Step 3: Workup and Isolation of Intermediate
-
Cool the reaction mixture to 10-15°C.
-
Slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4.
-
Extract the aqueous layer three times with 150 mL of ethyl acetate.
-
Concentrate the combined organic phases under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.
Step 4: Dehydration to this compound
-
Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.
-
Add 18.5 g of the intermediate from Step 3 to the sulfuric acid solution.
-
Heat the mixture to 140°C and reflux.
-
After cooling in an ice bath, slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4.
-
Extract the solution three times with 70 mL of ethyl acetate.
-
Concentrate the combined organic phases to obtain the crude product.
Step 5: Purification
-
Recrystallize the crude product from an ethanol-water solution (e.g., 1:3 m/m) to yield white crystalline this compound.
Visualizations
Caption: Oxidation pathway for this compound synthesis.
Caption: Grignard reaction pathway for this compound synthesis.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 2. CN105439848A - Method for industrially preparing this compound - Google Patents [patents.google.com]
- 3. This compound | 80-59-1 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude Tiglic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Tiglic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can include its cis-isomer, Angelic acid, unreacted starting materials from synthesis, and byproducts.[1][2][3][4][5] The specific impurities will depend on the synthetic route used. For instance, if synthesized from 2-hydroxy-2-methylbutyric acid, residual starting material or incompletely dehydrated products may be present.[6][7]
Q2: Which purification technique is most suitable for crude this compound?
A2: Recrystallization from an ethanol-water mixture is a commonly cited and effective method for purifying this compound.[7][8] However, the optimal technique depends on the nature and quantity of the impurities. Fractional distillation under reduced pressure can be effective for separating this compound from less volatile impurities.[9] For challenging separations, such as removing isomeric impurities like Angelic acid, column chromatography may be necessary.[10][11]
Q3: What is the expected yield and purity after recrystallization?
A3: A successful recrystallization of this compound from an ethanol-water solution can yield a product with high purity, often exceeding 99%.[3] The yield is dependent on careful execution of the procedure to minimize loss of product in the mother liquor.[12][13][14] One documented synthesis reports a yield of 76.5% after recrystallization.[7]
Q4: How can I analyze the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[15][16][17] HPLC with a C18 column is suitable for the analysis of organic acids.[18] Melting point analysis is also a valuable indicator of purity; pure this compound has a melting point of approximately 64-66°C.[6]
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out
-
Symptom: The solid melts in the hot solvent and forms an oil instead of dissolving completely.
-
Cause: The boiling point of the solvent is higher than the melting point of the impure this compound. Impurities can also lower the melting point of the solid.
-
Solution:
-
Add a small amount of a co-solvent in which the this compound is more soluble to lower the overall boiling point of the solvent system.
-
Ensure the solvent is not superheated.
-
If impurities are the cause, consider a preliminary purification step like a simple filtration or treatment with activated carbon if colored impurities are present.
-
Problem 2: No Crystal Formation Upon Cooling
-
Symptom: The solution remains clear even after cooling for an extended period.
-
Cause:
-
Too much solvent was used, and the solution is not saturated.
-
The cooling process is too slow, or the final temperature is not low enough.
-
-
Solution:
-
Reheat the solution and evaporate some of the solvent to increase the concentration.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease the solubility.
-
Problem 3: Low Yield
-
Symptom: The amount of recovered crystalline product is significantly lower than expected.
-
Cause:
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
Always wash the collected crystals with a minimal amount of ice-cold solvent.
-
Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize crystal recovery.
-
Fractional Distillation
Problem 1: Bumping or Uncontrolled Boiling
-
Symptom: The liquid in the distillation flask boils violently and unevenly.
-
Cause: Lack of boiling chips or a stir bar, or uneven heating.
-
Solution:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure the heating mantle is properly sized for the flask and that heat is applied evenly.
-
Problem 2: Poor Separation of Fractions
-
Symptom: The distillate contains a mixture of components instead of a pure fraction.
-
Cause:
-
Inefficient distillation column (not enough theoretical plates).
-
Distillation rate is too fast.
-
Fluctuations in the vacuum pressure.
-
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material.
-
Slow down the distillation rate by reducing the heat input.
-
Ensure a stable vacuum is maintained throughout the distillation process.[19]
-
Column Chromatography
Problem 1: Poor Separation (Overlapping Bands)
-
Symptom: The components of the mixture elute from the column at very similar times, resulting in poor separation.
-
Cause:
-
Incorrect choice of mobile phase polarity.
-
Column is overloaded with the sample.
-
The stationary phase is not appropriate for the separation.
-
-
Solution:
-
Optimize the mobile phase composition. For separating organic acids, a solvent system with a small amount of a polar modifier (e.g., acetic or formic acid) can improve peak shape.
-
Reduce the amount of crude this compound loaded onto the column.
-
Consider a different stationary phase. For isomer separation, specialized columns may be required.[10][11]
-
Problem 2: Tailing of Peaks
-
Symptom: The chromatographic peaks are asymmetrical with a "tail."
-
Cause: Strong interactions between the analyte and the stationary phase. For acidic compounds, this can be due to interactions with the silica gel.
-
Solution: Add a small percentage of an acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | > 99%[3] | 70-85%[7] | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields if not optimized, may not separate close-boiling isomers effectively. |
| Fractional Distillation | High Purity | Variable | Effective for separating compounds with different boiling points.[9][20] | Requires specialized equipment, not suitable for heat-sensitive compounds, may not separate isomers with similar boiling points. |
| Column Chromatography | > 99% | Variable | Highly effective for separating complex mixtures and isomers.[10] | Can be time-consuming, requires larger volumes of solvent, more complex setup. |
Experimental Protocols
Recrystallization of Crude this compound
-
Solvent Selection: An ethanol-water mixture is a suitable solvent system.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to dissolve the solid at room temperature.
-
Hot Solution: Gently heat the solution on a hot plate. Slowly add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently and evenly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the boiling point of this compound under the applied pressure. Monitor the temperature at the still head closely.
-
Shutdown: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Column Chromatography of Crude this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of crude this compound.
Caption: Troubleshooting logic for common issues in this compound recrystallization.
References
- 1. Angelic acid - American Chemical Society [acs.org]
- 2. Angelic acid - Wikipedia [en.wikipedia.org]
- 3. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 4. omsynth.com [omsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 80-59-1 | Benchchem [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 10. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Quantitative HPLC determination of itaconic acid residuals in polymer hydrogels | Semantic Scholar [semanticscholar.org]
- 16. biosciencejournals.com [biosciencejournals.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. lcms.cz [lcms.cz]
- 19. brandtech.com [brandtech.com]
- 20. digivac.com [digivac.com]
Technical Support Center: Tiglic Acid Degradation in Aqueous Solutions
Welcome to the technical support center for troubleshooting issues related to the degradation of tiglic acid in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound, systematically named (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic acid.[1] Its stability in aqueous solutions is a critical factor in various applications, including pharmaceutical formulations and as a flavoring agent, because degradation can lead to a loss of efficacy, altered sensory properties, and the formation of potentially undesirable byproducts.[2][3]
Q2: What are the primary factors that can cause this compound to degrade in an aqueous solution?
The primary factors influencing this compound stability in aqueous solutions include pH, exposure to light (photodegradation), elevated temperatures (thermal degradation), and the presence of oxidizing agents.[4] Understanding the impact of each of these factors is crucial for developing stable formulations and designing robust experimental protocols.
Q3: What are the expected degradation products of this compound?
Under forced degradation conditions, this compound is expected to degrade into several smaller molecules. The specific products will depend on the degradation pathway. For instance, oxidation can lead to the formation of carboxylic acids and ketones.[2] Hydrolysis, particularly under harsh pH conditions, may lead to the isomerization of the double bond or other structural changes.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in Solution
Symptoms:
-
A significant decrease in this compound concentration over a short period, as measured by a stability-indicating analytical method.
-
The appearance of unknown peaks in your chromatogram.
-
A noticeable change in the physical properties of the solution (e.g., color, odor).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Incorrect pH of the Solution | Verify the pH of your aqueous solution. This compound, like many carboxylic acids, may exhibit pH-dependent stability.[5] It is generally more stable in acidic to neutral conditions. If your solution is alkaline, consider adjusting the pH with a suitable buffer. |
| Exposure to Light | Protect your solution from light by using amber-colored glassware or by wrapping your containers in aluminum foil. Photodegradation can be a significant pathway for unsaturated compounds.[6] |
| Elevated Storage Temperature | Store your this compound solutions at the recommended temperature, typically in a refrigerator or a cool, dark place.[7] Avoid leaving solutions at room temperature for extended periods if not necessary for the experiment. |
| Presence of Oxidizing Agents | Ensure your solvents and reagents are free from peroxides or other oxidizing contaminants. If the presence of an oxidizing agent is suspected, consider using freshly opened solvents or sparging the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen. |
| Microbial Contamination | If solutions are stored for an extended period, microbial growth could contribute to degradation. Consider filtering the solution through a 0.22 µm filter and storing it under sterile conditions if necessary. |
Issue 2: Inconsistent Results in this compound Stability Studies
Symptoms:
-
High variability in this compound concentration between replicate samples.
-
Poor reproducibility of degradation profiles over time.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Action |
| Inadequate Control of Experimental Conditions | Ensure that all experimental parameters (pH, temperature, light exposure) are tightly controlled and consistent across all samples and experiments. Use calibrated equipment for all measurements. |
| Non-Homogeneous Samples | Ensure thorough mixing of your solutions before taking aliquots for analysis. |
| Analytical Method Variability | Validate your analytical method for precision, accuracy, and robustness according to ICH guidelines to ensure that the observed variability is not due to the measurement technique itself.[2] |
| Instability of Degradation Products | Some degradation products may be unstable and further degrade, leading to complex and variable chromatograms. Analyze samples at appropriate time points to capture the primary degradation profile. |
Data Summary: Forced Degradation of this compound
The following table summarizes the expected outcomes of forced degradation studies on this compound, based on general principles for unsaturated carboxylic acids and ICH guidelines.[4][8] The percentage of degradation is an approximate target for these studies.
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 5 - 15% | Isomerization products, hydrated derivatives |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 8h | 10 - 20% | Salts of this compound, potential isomerization |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | 15 - 30% | Epoxides, diols, cleavage products (e.g., acetaldehyde, pyruvic acid) |
| Thermal Degradation | 70°C for 48h | 5 - 10% | Decarboxylation products, isomers |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Variable | Isomers (e.g., angelic acid), cyclization products, photo-oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on a this compound solution.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Place a sealed vial of the this compound solution in an oven at 70°C.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a UV lamp.
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC method suitable for the separation of this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2]
Visualizations
Caption: Plausible degradation pathways of this compound under different stress conditions.
Caption: A logical workflow for troubleshooting unexpected this compound degradation.
Caption: A standard experimental workflow for a forced degradation study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Tiglic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the esterification of tiglic acid. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the esterification of this compound, offering potential causes and solutions.
Q1: Why is my this compound esterification yield low?
Low yields in this compound esterification can stem from several factors, primarily related to the reversible nature of the reaction and suboptimal conditions.
Potential Causes and Solutions:
-
Equilibrium Limitations: Fischer esterification is a reversible process. To drive the equilibrium towards the product, consider the following:
-
Use of Excess Reactant: Employ a large excess of the alcohol, which is often also used as the solvent.[1][2] Using a 10-fold excess of alcohol can significantly increase the ester yield.[1]
-
Water Removal: Water is a byproduct of the reaction; its removal shifts the equilibrium to favor ester formation.[1][2] This can be achieved by:
-
Using a Dean-Stark apparatus during reflux to azeotropically remove water.
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
-
-
Insufficient Catalyst Activity: The acid catalyst plays a crucial role in accelerating the reaction.
-
Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or deactivated.
-
Optimize the catalyst concentration. While a higher concentration can increase the reaction rate, excessive amounts may lead to side reactions.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Steric Hindrance: The structure of the alcohol can affect the reaction rate. Bulky alcohols will react more slowly than less sterically hindered ones. For sterically demanding substrates, consider alternative methods like the Steglich esterification.[6]
Q2: I am observing a significant amount of an isomeric impurity in my product. How can I prevent this?
The most common isomeric impurity in this compound esterification is the corresponding angelic acid ester, the (Z)-isomer of the desired (E)-tiglate ester.
Potential Causes and Solutions:
-
Isomerization Catalyst: The acid catalyst used for esterification can also catalyze the isomerization of this compound or its ester to the thermodynamically less stable angelic acid.
-
Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help minimize isomerization.
-
Alternative Catalysts: Consider using catalysts that are less prone to causing isomerization. Enzymatic catalysis, for instance, is highly specific and can often avoid this side reaction.[7]
-
Continuous Distillation: In some processes, continuous isomerization and distillation can be used to separate the lower-boiling angelic acid ester as it is formed, effectively removing it from the reaction mixture.[8]
-
Q3: My Steglich esterification of this compound is not working well, and I have difficulty purifying the product. What should I do?
The Steglich esterification is a mild method for forming esters but can present its own set of challenges, particularly concerning side reactions and purification.
Potential Causes and Solutions:
-
Formation of N-Acylurea Byproduct: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to remove and reduces the yield of the desired ester.[6]
-
Inefficient Removal of Dicyclohexylurea (DCU): The dicyclohexylurea (DCU) byproduct formed from the dicyclohexylcarbodiimide (DCC) coupling agent is often insoluble and needs to be effectively removed.
-
Filtration: Most of the DCU can be removed by filtering the reaction mixture.[10][11]
-
Solvent Precipitation: DCU has low solubility in certain solvents. After concentrating the reaction mixture, adding a solvent like cold diethyl ether or ethyl acetate can precipitate the remaining DCU, which can then be removed by filtration.[10][11]
-
Alternative Coupling Agents: Consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which forms a water-soluble urea byproduct that can be easily removed during aqueous work-up.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
The most common methods for this compound esterification are the Fischer esterification and the Steglich esterification. Enzymatic esterification is also a viable and often advantageous alternative.
-
Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][13] It is typically carried out under reflux with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The use of excess alcohol or the removal of water is necessary to drive the reaction to completion.[1]
-
Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, room temperature conditions.[6][9] It is particularly useful for substrates that are sensitive to acidic conditions or are sterically hindered.[6]
-
Enzymatic Esterification: Lipases, such as Candida antarctica lipase B (CALB), can be used as biocatalysts for the esterification of this compound.[7] This method offers high selectivity, mild reaction conditions, and can prevent side reactions like isomerization.[7]
Q2: How do I choose the right solvent for my this compound esterification?
The choice of solvent depends on the esterification method and the specific reactants.
-
Fischer Esterification: Often, the excess alcohol reactant also serves as the solvent.[1] If a co-solvent is needed, it should be inert to the reaction conditions and have a boiling point suitable for reflux.
-
Steglich Esterification: Aprotic solvents are typically used. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[9][12] A solvent selection guide can be consulted to choose greener and safer alternatives.[14][15]
-
Enzymatic Esterification: Organic solvents like hexane are often used to facilitate the reaction and product recovery.[7]
Q3: How can I monitor the progress of my this compound esterification reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively follow the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture.[16] It can be used to determine the conversion of this compound and the formation of the ester product and any side products. Derivatization to form more volatile esters (e.g., methyl esters) may be necessary for the analysis of the carboxylic acid.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of new signals for the ester product.
Q4: What is the best way to purify my this compound ester?
The purification method will depend on the properties of the ester and the impurities present.
-
Extraction: A standard aqueous work-up is often the first step. This typically involves washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted this compound and the acid catalyst, followed by washing with brine.[17]
-
Distillation: For volatile esters, distillation is an effective purification method to separate the product from less volatile impurities.[4][18]
-
Column Chromatography: For non-volatile esters or to remove impurities with similar boiling points, silica gel column chromatography is a common purification technique.[12]
Data Presentation
Table 1: Comparison of this compound Esterification Methods
| Method | Catalyst | Typical Solvent | Temperature | Key Advantages | Common Issues |
| Fischer Esterification | H₂SO₄, p-TsOH | Excess Alcohol | Reflux | Inexpensive reagents, scalable | Equilibrium limited, potential for isomerization, harsh conditions |
| Steglich Esterification | DCC/DMAP | Dichloromethane, THF | Room Temperature | Mild conditions, good for sensitive substrates | N-acylurea byproduct, DCU removal |
| Enzymatic Esterification | Lipase (e.g., CALB) | Hexane | 30-60°C | High selectivity, mild conditions, avoids isomerization | Slower reaction times, cost of enzyme |
Table 2: Impact of Reactant Ratio on Fischer Esterification Yield
| Molar Ratio (Alcohol:Acid) | Approximate Yield | Reference |
| 1:1 | 65% | [1] |
| 10:1 | 97% | [1] |
| 100:1 | 99% | [1] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and shake to extract the ester.
-
Separate the layers.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted this compound), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude ethyl tiglate.
-
Purify the ester by distillation.
-
Protocol 2: Steglich Esterification of this compound with Isopropanol
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), isopropanol (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and anhydrous dichloromethane (DCM).
-
Reaction:
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Enzymatic Esterification of this compound with Butanol
-
Reaction Setup: To a flask, add this compound (1.0 eq), butanol (1.5 eq), immobilized Candida antarctica lipase B (CALB), and hexane as the solvent. Add molecular sieves to remove the water produced.
-
Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50°C) for 24-72 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Work-up and Purification:
-
Filter to remove the immobilized enzyme (which can be washed and reused) and molecular sieves.
-
Remove the solvent under reduced pressure.
-
The resulting crude ester can be further purified by distillation or column chromatography if necessary.
-
Mandatory Visualizations
Caption: Experimental workflow for Fischer esterification of this compound.
Caption: Troubleshooting logic for Steglich esterification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. scienceready.com.au [scienceready.com.au]
- 5. mdpi.com [mdpi.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Synthesis of flavor and fragrance esters using Candida antarctica lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. community.wvu.edu [community.wvu.edu]
- 18. coachbenner.weebly.com [coachbenner.weebly.com]
Technical Support Center: Tiglic Acid Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tiglic acid in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic acid. It is a white, crystalline solid with a sweet, warm odor.[1][2] Key physicochemical properties are summarized below.
Q2: In which solvents is this compound soluble?
This compound is sparingly soluble in cold water but freely soluble in hot water.[2] It is also soluble in several organic solvents.[3][4] A summary of its solubility is provided in the table below.
Q3: What is the mechanism of action of this compound in a cellular context?
This compound is known to be an agonist for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor.[5] Activation of FFA2 by this compound can initiate downstream signaling cascades that influence various cellular processes, including inflammatory responses.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for cell-based assays.
Issue 1: this compound is not dissolving in my desired solvent.
-
Solution:
-
For aqueous solutions: this compound has limited solubility in cold water. Try dissolving it in warm (around 37°C) sterile water or phosphate-buffered saline (PBS) with the aid of ultrasonication.[5][7]
-
For organic solvents: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments.[5][7] Ethanol is also a viable option.[2]
-
pH Adjustment: For aqueous-based media, slightly increasing the pH with a base like sodium hydroxide (NaOH) can improve the solubility of carboxylic acids like this compound by forming a more soluble salt. However, ensure the final pH is compatible with your cell culture conditions.
-
Issue 2: My this compound solution precipitates when added to the cell culture medium.
-
Cause: This often happens when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium.
-
Solution:
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) culture medium, mixing gently. Then, add this intermediate dilution to the final volume of the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed cytotoxic levels. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize effects on cell viability.[1][3] Some robust cell lines may tolerate up to 1%, but this should be determined empirically for your specific cell type.[1][3]
-
Vortexing/Mixing: When adding the this compound stock to the medium, vortex or gently pipette up and down to ensure rapid and thorough mixing, which can prevent localized high concentrations and subsequent precipitation.
-
Issue 3: I am observing cytotoxicity in my cell-based assay.
-
Cause: This could be due to the inherent biological activity of this compound at high concentrations or cytotoxicity from the solvent (e.g., DMSO).
-
Solution:
-
Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells, but without this compound. This will help you differentiate between the effects of the compound and the solvent.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your specific cell line and assay.
-
Check DMSO Concentration: Verify that the final DMSO concentration in your culture medium is within the recommended non-toxic limits (ideally ≤ 0.1%).[1][3]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [2] |
| Molecular Weight | 100.12 g/mol | [8] |
| Melting Point | 61-64 °C | [3] |
| Appearance | White crystalline solid | [2] |
| pKa | ~5.02 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Cold Water | Sparingly soluble | [2] |
| Hot Water | Freely soluble | [2] |
| Water | 5 mg/mL (with sonication) | [5] |
| Ethanol | Soluble | [2] |
| Ether | Soluble | [2] |
| DMSO | 100 mg/mL (with ultrasound) | [5][7] |
| Chloroform | Soluble | [3][4] |
| Dichloromethane | Soluble | [3][4] |
| Ethyl Acetate | Soluble | [3][4] |
| Acetone | Soluble | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Weigh out 10.01 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, the clear solution is your 100 mM stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution of this compound for Cell-Based Assays
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
-
-
Procedure (Example for a final concentration of 100 µM):
-
Determine the final volume of the working solution needed for your experiment.
-
Calculate the volume of the 100 mM stock solution required. For a 1:1000 dilution to get 100 µM, you would add 1 µL of the stock solution for every 1 mL of final medium volume.
-
To avoid precipitation, perform a serial dilution. For example, first, dilute the 100 mM stock 1:10 in pre-warmed medium to create a 10 mM intermediate solution.
-
Then, dilute the 10 mM intermediate solution 1:100 in the final volume of pre-warmed cell culture medium to achieve the desired 100 µM concentration.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
Ensure the final DMSO concentration is at a non-toxic level (e.g., for a 1:1000 final dilution of the stock, the DMSO concentration will be 0.1%).
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Simplified signaling pathway of this compound via the FFA2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FFA2 Activation Ameliorates 2,4-Dinitrochlorobenzene-Induced Atopic Dermatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic and inflammatory functions of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from synthesized Tiglic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized tiglic acid. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized this compound?
A1: The most common impurity is its geometric isomer, angelic acid ((Z)-2-methylbut-2-enoic acid).[1][2] Depending on the synthetic route, other potential impurities include:
-
Starting materials: Unreacted starting materials such as 2-butanone or crotonaldehyde.
-
Intermediates: Residual intermediates like 2-hydroxy-2-methylbutyric acid from the dehydration route or 3-methyl-3-penten-2-one from the haloform reaction route.[3][4]
-
Byproducts: Compounds formed from side reactions, which can vary based on the specific reagents and conditions used. For instance, the haloform reaction can produce chloroform as a byproduct.[5]
Q2: My synthesized this compound appears as an oil instead of a solid. What should I do?
A2: "Oiling out" during crystallization can occur if the melting point of the impure solid is lower than the boiling point of the solvent.[6] This is often due to a high concentration of impurities.
Troubleshooting Steps:
-
Re-dissolve the oil: Add more of the primary solvent (the one in which the compound is more soluble) to the hot solution to fully dissolve the oil.[6]
-
Modify the solvent system: If using a mixed solvent system, add more of the solvent in which this compound is more soluble.
-
Lower the cooling temperature: Allow the solution to cool more slowly. Rapid cooling can promote oil formation.
-
Consider a different solvent: If the problem persists, a different recrystallization solvent with a lower boiling point may be necessary.
Q3: My recrystallization yield is very low. How can I improve it?
A3: A low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. To check this, you can try to evaporate some of the solvent from the mother liquor and see if more crystals form upon cooling.
-
Premature crystallization: If crystals form too quickly in the hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[7]
Q4: How can I confirm the purity of my this compound after purification?
A4: Several analytical techniques can be used to assess purity:
-
Melting Point Analysis: Pure this compound has a sharp melting point of approximately 61-64°C.[8] A broad melting range or a depressed melting point indicates the presence of impurities.
-
Spectroscopy (NMR, IR): 1H NMR and 13C NMR spectroscopy can identify and quantify impurities by comparing the spectra of your sample to that of a pure standard. Infrared (IR) spectroscopy can confirm the presence of the correct functional groups.
-
Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying impurities.[9]
Troubleshooting Guides
Problem 1: Difficulty in Removing Angelic Acid
Angelic acid and this compound are cis-trans isomers, making their separation challenging due to similar physical properties.[2]
Solutions:
-
Fractional Crystallization: This technique relies on slight differences in solubility between the two isomers. It may require multiple recrystallization steps to achieve high purity.
-
Esterification followed by Distillation: The methyl esters of angelic and this compound have a larger boiling point difference than the free acids, making them easier to separate by fractional distillation.[3][10] The purified methyl tiglate can then be hydrolyzed back to this compound.
-
Isomerization: Heating angelic acid can convert it to the more stable this compound.[2] This can be a purification strategy if angelic acid is the primary impurity.
Problem 2: Colored Impurities in the Final Product
Solution: Use of Decolorizing Carbon
If your this compound has a noticeable color, this is likely due to high molecular weight, colored byproducts. These can often be removed by adding a small amount of activated charcoal to the hot recrystallization solution before filtration.[6]
Protocol:
-
Dissolve the impure this compound in the minimum amount of hot solvent.
-
Add a small amount of decolorizing carbon (about 1-2% by weight of the solute).
-
Swirl the hot solution for a few minutes.
-
Perform a hot gravity filtration to remove the carbon and any other insoluble impurities.
-
Allow the filtrate to cool and crystallize.
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is crucial for effective purification by recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. This compound is soluble in a range of organic solvents.[8][11]
| Solvent | Boiling Point (°C) | Solubility of this compound (at elevated temp.) | Solubility of this compound (at room temp.) | Notes |
| Water | 100 | Freely soluble in hot water[3] | Sparingly soluble in cold water[3] | A good "green" solvent choice. May require a larger volume. |
| Ethanol/Water | Varies | Good | Low | A commonly used and effective mixed solvent system. |
| Hexane | 69 | Moderate | Low | A non-polar solvent, good for removing more polar impurities. |
| Ethyl Acetate | 77 | High | Moderate | May result in lower yields due to moderate solubility at room temperature. |
| Chloroform | 61 | Soluble[8] | Soluble[8] | Not ideal for recrystallization due to high solubility at low temperatures. |
| Acetone | 56 | Soluble[8] | Soluble[8] | Not ideal for recrystallization due to high solubility at low temperatures. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a single solvent system.
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Methodology:
-
Solvent Selection: Choose an appropriate solvent from the table above. Water or an ethanol/water mixture are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Analytical Identification of Impurities by 1H NMR
This protocol outlines the use of 1H NMR spectroscopy to identify common impurities in a sample of synthesized this compound.
Logical Diagram for Spectral Analysis:
Caption: Decision-making process for identifying impurities in this compound via 1H NMR.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a 1H NMR spectrum of the sample.
-
Spectral Analysis:
-
This compound Signals: Identify the characteristic peaks for this compound. In CDCl3, these typically appear around 7.02 ppm (quartet, 1H), 1.85 ppm (doublet, 3H), and 1.82 ppm (doublet of quartets, 3H).[12]
-
Angelic Acid Signals: Look for the characteristic peaks of angelic acid, which will be distinct from those of this compound.
-
Other Impurities: Compare any other significant peaks to published data for common laboratory solvents and potential synthesis-related impurities.[13][14]
-
-
Quantification: The relative integration of the impurity peaks compared to the this compound peaks can be used to estimate the purity of the sample.
References
- 1. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for Angelic acid (NP0136956) [np-mrd.org]
- 3. This compound | 80-59-1 | Benchchem [benchchem.com]
- 4. 2-Hydroxy-2-methylbutyric acid 98 3739-30-8 [sigmaaldrich.com]
- 5. rubingroup.org [rubingroup.org]
- 6. (+-)-2-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 95433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 80-59-1 [chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 10. This compound CAS#: 80-59-1 [m.chemicalbook.com]
- 11. 2,3-Dimethylacrylic acid, (Z)- | C5H8O2 | CID 643915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence - Google Patents [patents.google.com]
- 14. agilent.com [agilent.com]
Stability testing of Tiglic acid under different storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of tiglic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a white, crystalline solid that should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent degradation.[1] For long-term storage, refrigeration at approximately 4°C is recommended. It is incompatible with strong bases, oxidizing agents, and reducing agents.
Q2: What are the known degradation pathways for this compound?
A2: this compound, being an unsaturated carboxylic acid, is susceptible to degradation through several pathways:
-
Oxidation: The double bond can be oxidized, potentially leading to the formation of epoxides, diols, or cleavage products.
-
Isomerization: Under certain conditions (e.g., exposure to acid, base, or heat), this compound (trans-isomer) can potentially isomerize to its cis-isomer, angelic acid.
-
Reduction: The double bond can be reduced to form 2-methylbutanoic acid.[2]
-
Polymerization: Like other unsaturated compounds, it may be susceptible to polymerization under certain conditions.
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
A3: Forced degradation studies for this compound should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4][5]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal Degradation | Dry heat at temperatures ranging from 60°C to 105°C |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines) |
Table 1: Example of Forced Degradation Conditions for this compound. This table is for illustrative purposes and conditions may need to be optimized based on the specific drug product.
Troubleshooting Guides
HPLC Analysis Issues
Q4: I am observing peak fronting or tailing during the HPLC analysis of this compound. What could be the cause and how can I resolve it?
A4: Peak asymmetry in HPLC analysis of this compound can be caused by several factors:
-
Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Mobile Phase pH: this compound is an acidic compound. If the mobile phase pH is not optimal, it can lead to peak tailing due to interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (pKa ≈ 4.96) to ensure it is in its protonated form.
-
-
Column Degradation: The stationary phase may be degrading.
-
Solution: Replace the column with a new one of the same type.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Q5: My retention times for this compound are shifting between injections. What should I check?
A5: Retention time variability can be a common issue in HPLC. Here are some potential causes and solutions:
-
Inconsistent Mobile Phase Composition: Improperly mixed or evaporating mobile phase can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Keep the solvent reservoirs covered.
-
-
Fluctuations in Column Temperature: Temperature changes can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Pump Issues: Leaks or air bubbles in the pump can cause inconsistent flow rates.
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Stability Study Issues
Q6: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A6: If no degradation is observed, the stress conditions may not be harsh enough.
-
Solution: Gradually increase the severity of the stress conditions. For example, increase the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.[4] It is important to do this systematically to avoid excessive degradation that may not be relevant to real-world storage conditions.
Q7: I am seeing many small, unidentified peaks in my chromatogram after forced degradation. How should I proceed?
A7: The appearance of multiple small peaks indicates the formation of several degradation products.
-
Solution:
-
Method Specificity: First, ensure your analytical method is specific and can separate the main peak from all degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak to ensure no degradation products are co-eluting.
-
Identification of Degradants: If the degradation is significant, you may need to identify the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the degradation pathways.[8][9][10]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile and water
-
Phosphate buffer
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize with an equivalent amount of 1 M NaOH, and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 1 M HCl, and dilute to the target concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw samples, dilute to the target concentration, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, dilute to the target concentration, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound and the solid drug substance to light as per ICH Q1B guidelines.
-
Analyze the samples by HPLC and compare with a sample stored in the dark.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Method Development:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 215 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products.
-
Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
Table 2: Illustrative Stability Data for this compound under Different Storage Conditions. (Note: The following data is hypothetical and for illustrative purposes only. Actual results may vary.)
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 months | 100.0 | 0.1 |
| 3 months | 99.5 | 0.5 | |
| 6 months | 98.9 | 1.1 | |
| 40°C / 75% RH | 0 months | 100.0 | 0.1 |
| 1 month | 98.2 | 1.8 | |
| 3 months | 96.5 | 3.5 | |
| 6 months | 94.1 | 5.9 | |
| Photostability | 1.2 million lux hours | 99.8 | 0.2 |
Visualizations
References
- 1. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 80-59-1 | Benchchem [benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Challenges in the scale-up of industrial Tiglic acid production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Tiglic acid production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Route 1: Grignard Reagent Pathway
| Question | Answer |
| Why is my Grignard reaction not initiating? | The initiation of a Grignard reaction is highly sensitive to the presence of moisture and oxides on the magnesium surface. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon)[1]. The magnesium turnings should be fresh and shiny; if they appear dull, consider activating them. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates an active magnesium surface[1]. Additionally, ensure your solvent (typically THF or diethyl ether) is anhydrous[2]. |
| What are the common side reactions in the Grignard synthesis of the 2-hydroxy-2-methylbutyric acid intermediate? | A major side reaction is the Wurtz-type homocoupling of the alkyl halide, which can reduce the yield of your desired Grignard reagent[1]. This is more prevalent with primary and benzylic halides. To minimize this, maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension. Another potential issue is the enolization of the ketone by the Grignard reagent, which acts as a base. Using aprotic, anhydrous solvents and maintaining a low reaction temperature can help favor the desired nucleophilic addition over enolization. |
| My yield of 2-hydroxy-2-methylbutyric acid is low. How can I improve it? | Low yields often stem from an incomplete Grignard reaction or side reactions. Titrate your Grignard reagent before adding the keto-acid to ensure its concentration is as expected. During the addition of pyruvic acid or α-ketobutyric acid, maintain a low temperature (e.g., -30°C to 0°C) to minimize side reactions[2]. The quality of the magnesium and the absolute exclusion of water are critical for high yields[2]. The use of additives like LiCl ("Turbo-Grignard") can accelerate the reaction and improve yields by breaking up magnesium clusters[2]. |
| What is the optimal temperature for the dehydration of 2-hydroxy-2-methylbutyric acid to this compound? | The dehydration step is typically carried out by heating the intermediate with a strong acid, such as sulfuric acid with a mass concentration of at least 67%[1]. A common protocol involves heating the mixture to 130-150°C and refluxing for 2-4 hours[1]. One specific procedure recommends refluxing at an external temperature of 140°C[1][3][4]. |
| How do I control the exothermic nature of the Grignard reaction during scale-up? | Effective heat management is crucial. Ensure your reactor has an adequate cooling system, such as a cooling jacket or external heat exchanger, to dissipate the heat generated[4]. The rate of addition of the alkyl halide should be carefully controlled to manage the rate of heat evolution. Continuous monitoring of the internal temperature is essential. For large-scale reactions, consider a semi-batch process where the Grignard reagent is prepared and then the ketone is added slowly. |
Synthesis Route 2: Oxidation of 3-Methyl-3-penten-2-one
| Question | Answer |
| What are the key parameters to control during the oxidation of 3-methyl-3-penten-2-one with sodium hypochlorite? | Temperature and pH are critical. The reaction is typically carried out at a controlled temperature, for instance, between 40-50°C[5]. The pH should be maintained in the alkaline range by the addition of sodium hydroxide along with the sodium hypochlorite solution[5]. Maintaining a slight negative pressure can help in the removal of the chloroform byproduct as it forms[5]. |
| How can I minimize the formation of byproducts in the oxidation reaction? | The primary byproduct of concern is chloroform, which is generated in the haloform reaction[5]. Careful control of the reaction temperature and the rate of addition of the sodium hypochlorite solution can help manage the reaction selectivity. Ensuring efficient mixing is also important to avoid localized high concentrations of reactants. |
| What are the safety concerns associated with the use of sodium hypochlorite and the chloroform byproduct? | Sodium hypochlorite is a strong oxidizing agent and can be corrosive. Chloroform is a suspected carcinogen and is toxic. The reaction should be carried out in a well-ventilated area or a closed system to prevent the release of chloroform vapors. Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn[6]. The handling and disposal of chloroform must comply with environmental regulations. |
Purification and Isolation
| Question | Answer |
| How can I effectively remove the cis-isomer, Angelic acid, from my this compound product? | This compound and Angelic acid are geometric isomers, which can make their separation challenging. Fractional distillation can be employed, taking advantage of the slight difference in their boiling points[3]. Another approach is isomerization-distillation, where an organic sulfinic acid is used to catalyze the isomerization of the lower-boiling Angelic acid to the higher-boiling this compound, followed by distillation to separate the desired product[3][7]. Recrystallization can also be an effective method, as the two isomers may have different solubilities in certain solvents. |
| What is a good solvent for the crystallization of this compound? | This compound is soluble in hot water and can be crystallized by cooling[8]. It is also soluble in many organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[8]. A mixture of ethanol and water is also reported to be effective for recrystallization[4]. The choice of solvent will depend on the impurities to be removed and the desired crystal morphology. |
| I am having trouble with crystal growth during large-scale crystallization. What could be the issue? | Industrial crystallization can be affected by factors such as cooling rate, agitation speed, and the presence of impurities. A slow cooling rate generally favors the formation of larger, purer crystals[9]. The stirring speed should be sufficient to keep the crystals suspended but not so high as to cause excessive secondary nucleation or crystal breakage. The presence of even small amounts of impurities can inhibit crystal growth or alter the crystal habit. |
| How can I confirm the purity of my final this compound product? | A combination of analytical techniques should be used. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for quantifying the purity and detecting the presence of isomers like Angelic acid[10][11]. The melting point of the product can be a good indicator of purity; pure this compound has a melting point of 61-64°C[8]. Titration can also be used to determine the acid content[8]. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the main industrial synthesis routes for this compound? | The two primary industrial methods are the oxidation of 3-methyl-3-penten-2-one and a route involving the reaction of a Grignard reagent with pyruvic acid or α-ketobutyric acid followed by dehydration[4][5]. |
| What is the typical yield for the industrial production of this compound? | The yield can vary depending on the synthesis route and optimization of reaction conditions. The Grignard reagent route followed by dehydration has reported yields of around 76.5% for the final crystallization step and 83.5% to 90% for the intermediate 2-hydroxy-2-methylbutyric acid[1][4]. The oxidation method is described as having a high yield, though specific percentages are not always provided in the readily available literature[5]. |
| What are the primary impurities in industrially produced this compound? | The most common impurity is the cis-isomer, Angelic acid[4]. Other potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents from the purification process. |
| What are the safety precautions for handling this compound? | This compound is corrosive and can cause severe skin burns and eye damage[6]. It is also an irritant to the respiratory tract. Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[6]. |
| How should this compound be stored? | This compound should be stored in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible substances such as bases, oxidizing agents, and reducing agents[8]. Some sources recommend refrigeration (2-8°C)[8]. |
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Grignard Reagent Route | Oxidation of 3-Methyl-3-penten-2-one |
| Starting Materials | Alkyl halide (e.g., ethyl bromide), Magnesium, Pyruvic acid or α-ketobutyric acid[4] | 3-Methyl-3-penten-2-one, Sodium hypochlorite, Sodium hydroxide[5] |
| Key Intermediate | 2-hydroxy-2-methylbutyric acid[4] | Not applicable |
| Reported Yield | Intermediate: 83.5-90%[1][4]. Final Product: ~76.5%[4] | Described as "high yield"[5] |
| Key Reaction Conditions | Anhydrous conditions, controlled temperature for Grignard formation and addition, dehydration at 130-150°C with strong acid[1][4] | 40-50°C, alkaline pH, negative pressure to remove chloroform[5] |
| Common Byproducts | Wurtz coupling products, enolates[1] | Chloroform[5] |
| Safety Concerns | Flammable solvents, highly reactive Grignard reagent, corrosive acids | Strong oxidizing agent (sodium hypochlorite), toxic and carcinogenic byproduct (chloroform)[5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reagent and Dehydration [4]
Step 1: Synthesis of 2-hydroxy-2-methylbutyric acid (Intermediate)
-
In a 2L reaction flask equipped with a stirrer, dropping funnel, and reflux condenser, add 17.5g of magnesium turnings and 200g of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Slowly add a solution of 77.34g of ethyl bromide in THF dropwise to initiate the Grignard reaction. Maintain a temperature of approximately 35°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the reaction mixture to 20°C and add 2.5g of HMPA or DMPU as an auxiliary agent.
-
Slowly add 25g of pyruvic acid, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours.
-
Cool the mixture to 10-15°C and slowly add 200g of 15% sulfuric acid to adjust the pH to 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 150mL).
-
Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.
Step 2: Dehydration to this compound
-
Prepare a 67% sulfuric acid solution by slowly adding 18.5g of water to 37g of concentrated sulfuric acid.
-
Add 18.5g of the intermediate from Step 1 to the sulfuric acid solution.
-
Heat the mixture to 140°C and reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 100g of 30% sodium hydroxide solution to adjust the pH to 3-4.
-
Extract the mixture with ethyl acetate (3 x 70mL).
-
Concentrate the combined organic layers to obtain crude this compound.
-
Recrystallize the crude product from an ethanol-water solution (e.g., 1:3 m/m) to yield pure this compound.
Protocol 2: Synthesis of this compound via Oxidation of 3-Methyl-3-penten-2-one [5]
-
In an appropriately sized oxidation reactor, add a calculated amount of 13.0% sodium hypochlorite solution (e.g., 3.0 kmol) and liquid caustic soda (e.g., 1.5 kmol).
-
Apply a negative pressure of 0.03-0.08 MPa.
-
Stir the mixture and heat to at least 50°C.
-
From a header tank, slowly add 98% 3-methyl-3-penten-2-one (e.g., 1.0 kmol) while maintaining the reaction temperature between 40-50°C.
-
After the addition is complete, continue the reaction for at least 110 minutes, maintaining the negative pressure to remove the chloroform byproduct.
-
Upon completion, cool the reaction mixture.
-
Transfer the mixture to a crystallization kettle and cool to 10-20°C.
-
Adjust the pH to 2-3 with 30% hydrochloric acid to induce crystallization.
-
Allow crystallization to proceed for 2 hours.
-
Collect the crude this compound by filtration.
-
The crude product can be further purified by decolorizing crystallization from an appropriate solvent.
-
Centrifuge and dry the purified white crystals to obtain the final product.
Mandatory Visualizations
Caption: Workflow for this compound synthesis via the Grignard reagent pathway.
Caption: Workflow for this compound synthesis via the oxidation pathway.
Caption: Logical workflow for troubleshooting this compound production issues.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN105439848A - Method for industrially preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound CAS#: 80-59-1 [m.chemicalbook.com]
- 9. CN102964240A - Preparation method of high-purity glycolic acid crystals - Google Patents [patents.google.com]
- 10. repositorio.unesp.br [repositorio.unesp.br]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Inconsistencies in Spectral Data of Tiglic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tiglic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common inconsistencies in spectral data and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistencies in the 1H NMR spectrum of my this compound derivative?
A1: Inconsistencies in the 1H NMR spectrum of this compound derivatives can arise from several factors:
-
Presence of the geometric isomer, angelic acid, or its derivative: this compound is the (E)-isomer, while angelic acid is the (Z)-isomer. Their protons will have slightly different chemical shifts. The presence of both isomers will result in two sets of signals.
-
Residual solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove and may appear in your spectrum.
-
Water: The presence of water can lead to broad peaks, especially for the carboxylic acid proton, and can also cause partial hydrolysis of ester derivatives.
-
Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant broadening of NMR signals.
-
Concentration effects: At high concentrations, intermolecular interactions such as hydrogen bonding can cause chemical shifts to vary.
Q2: My mass spectrum shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in the mass spectrum of a this compound derivative can be due to:
-
Impurities from synthesis: Unreacted starting materials or byproducts from the synthesis can appear in the mass spectrum.
-
In-source fragmentation or rearrangement: The ionization process can sometimes lead to fragmentation or rearrangement reactions within the ion source, producing unexpected ions.
-
Adduct formation: Depending on the ionization method and solvent system, you might observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or solvent molecules.
-
Presence of isomers: If your sample contains both tiglic and angelic acid derivatives, they will have the same mass and will not be distinguished by the mass spectrometer alone, but may have different fragmentation patterns.
-
Reaction with residual water: In some cases, product ions can react with residual water in the collision cell of the mass spectrometer, leading to unexpected peaks[1].
Q3: The C=O stretching frequency in the IR spectrum of my this compound derivative is not where I expect it to be. Why?
A3: The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to several factors:
-
Physical state: The spectrum of a solid-state sample (e.g., KBr pellet) can differ from that of a solution due to different intermolecular interactions.
-
Hydrogen bonding: For this compound itself, intermolecular hydrogen bonding in the solid state or in concentrated solutions can lead to a broadening and shifting of the C=O band to a lower wavenumber.
-
Conjugation: The α,β-unsaturation in this compound derivatives already lowers the C=O frequency. Any further conjugation will lower it even more.
-
Solvent effects: The polarity of the solvent can influence the position of the C=O band. Polar solvents can stabilize the polar resonance form of the carbonyl group, leading to a slight shift to lower wavenumbers.
-
Electronic effects of the derivative group: In esters and amides, the nature of the alcohol or amine moiety can slightly influence the C=O stretching frequency.
Troubleshooting Guides
Troubleshooting Inconsistencies in NMR Spectra
| Observed Problem | Possible Cause | Recommended Solution |
| Extra set of peaks for the vinyl and methyl groups. | Presence of the angelic acid isomer. | Purify the sample using chromatography (e.g., HPLC, column chromatography). The two isomers often have slightly different polarities. |
| Broad, poorly resolved peaks. | Sample is too concentrated, leading to viscosity and aggregation effects. Presence of paramagnetic impurities. | Dilute the sample. If the problem persists, pass the sample through a small plug of silica gel or celite to remove paramagnetic impurities. |
| A broad singlet that disappears upon D2O shake. | Presence of an exchangeable proton (e.g., carboxylic acid, water). | This is a useful diagnostic tool to identify -OH or -NH protons. To remove water, dry the sample under high vacuum or azeotrope with a suitable solvent. |
| Unexpected singlets or multiplets corresponding to common lab solvents. | Residual solvent from purification. | Dry the sample under high vacuum for an extended period. If the solvent is high-boiling, re-purify the sample, ensuring the final drying step is thorough. |
Troubleshooting Inconsistencies in Mass Spectra
| Observed Problem | Possible Cause | Recommended Solution |
| Molecular ion peak is weak or absent. | The molecule is unstable under the ionization conditions and readily fragments. | Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI). |
| Peaks at M+17 or M+18. | Loss of -OH or H2O from the molecular ion, which is common for carboxylic acids[2]. | This is a characteristic fragmentation pattern and can help confirm the structure. |
| Unexpectedly high m/z values. | Adduct formation with cations (e.g., Na+, K+) or solvent molecules. | This is common in ESI-MS. The mass difference can help identify the adduct. Ensure high-purity solvents and glassware to minimize salt contamination. |
| A peak at m/z corresponding to a known impurity. | Incomplete purification. | Re-purify the sample using an appropriate chromatographic technique. |
Troubleshooting Inconsistencies in IR Spectra
| Observed Problem | Possible Cause | Recommended Solution |
| Very broad O-H stretch in a carboxylic acid derivative. | Presence of water in the sample or KBr. | Dry the sample thoroughly. If using a KBr pellet, dry the KBr in an oven before use and prepare the pellet in a low-humidity environment. |
| C=O band is shifted to a lower wavenumber than expected. | Hydrogen bonding (for the acid) or conjugation effects. | Run the spectrum in a dilute solution of a non-polar solvent (e.g., CCl4) to minimize intermolecular hydrogen bonding and observe the "free" C=O stretch. |
| Splitting of the C=O band. | Fermi resonance or the presence of different conformers. | This can sometimes be resolved by changing the solvent or the temperature at which the spectrum is acquired. |
Data Presentation
1H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl3
| Proton | This compound [3][4] | Ethyl Tiglate [5] |
| -COOH/-COOR | ~12.0 | - |
| =CH- | ~7.02 | ~6.8-6.9 |
| -O-CH2- | - | ~4.1-4.2 |
| =C-CH3 | ~1.84 | ~1.8-1.9 |
| =CH-CH3 | ~1.83 | ~1.7-1.8 |
| -CH2-CH3 | - | ~1.2-1.3 |
13C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl3
| Carbon | This compound | Ethyl Tiglate [5] |
| C=O | ~174 | ~168.1 |
| =C(CH3)- | ~128 | ~129.0 |
| =CH- | ~140 | ~136.8 |
| -O-CH2- | - | ~60.4 |
| =C-CH3 | ~12.2 | ~12.0 |
| =CH-CH3 | ~14.5 | ~14.3 |
| -CH2-CH3 | - | ~14.3 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.
Characteristic IR Frequencies (cm-1)
| Functional Group | Vibrational Mode | This compound | This compound Esters |
| O-H | Stretch (broad) | 2500-3300 | - |
| C=O | Stretch | ~1700 | ~1715 |
| C=C | Stretch | ~1650 | ~1650 |
| C-O | Stretch | ~1240 | ~1260 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method involving a Grignard reaction followed by dehydration[1][6].
-
Preparation of Grignard Reagent: In a 2L reaction flask under a nitrogen atmosphere, add magnesium turnings (17.5 g) and tetrahydrofuran (200 g). Slowly add a solution of ethyl bromide (77.34 g) in tetrahydrofuran (200 g) dropwise to initiate the Grignard reaction. After the addition is complete, stir the mixture at 35°C for 30 minutes.
-
Addition Reaction: After the ethyl Grignard reagent is prepared, add HMPA (2.5 g). Cool the system to 20°C and slowly add pyruvic acid (25 g), keeping the internal temperature below 40°C. After the addition is complete, allow the reaction to proceed for 2 hours.
-
Work-up and Dehydration: Cool the reaction mixture to 10-15°C and slowly add 15% sulfuric acid (200 g) to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Concentrate the combined organic phases under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.
-
Dehydration and Purification: To a solution of 67% sulfuric acid (prepared by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid), add the intermediate (18.5 g). Heat the mixture to 140°C under reflux. After cooling in an ice bath, slowly add 30% sodium hydroxide solution to adjust the pH to 3-4. Extract with ethyl acetate (3 x 70 mL) and concentrate to obtain the crude product. Recrystallize the crude product from an ethanol-water mixture to yield white crystalline this compound.
Protocol 2: Esterification of this compound (General Procedure)
This is a general procedure for the synthesis of this compound esters.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane). Add the desired alcohol (1.2 equivalents).
-
Coupling Reaction: Add a coupling agent such as DCC (dicyclohexylcarbodiimide) (1.1 equivalents) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
Mandatory Visualizations
Figure 1: A general workflow for the synthesis, purification, and spectral analysis of this compound derivatives, including a troubleshooting loop for resolving inconsistencies.
Figure 2: Simplified signaling pathway of FFA2 activation by short-chain fatty acids like this compound, leading to the release of Peptide YY (PYY).[7][8][9]
References
- 1. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound(80-59-1) 1H NMR spectrum [chemicalbook.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Page loading... [guidechem.com]
- 7. The short-chain fatty acid receptor, FFA2, contributes to gestational glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. scispace.com [scispace.com]
Validation & Comparative
Differentiating Geometric Isomers: A Comparative Guide to Analyzing Tiglic Acid and Angelic Acid
For researchers, scientists, and drug development professionals, the accurate differentiation of geometric isomers is a critical step in chemical analysis and pharmaceutical development. Tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid), a pair of cis-trans isomers, present a classic analytical challenge due to their identical molecular weight and connectivity. This guide provides a comprehensive comparison of analytical techniques to distinguish these two compounds, supported by experimental data and detailed protocols.
The key to differentiating tiglic and angelic acid lies in their distinct spatial arrangements. As the trans isomer, this compound is generally more stable than the cis isomer, angelic acid. This difference in stereochemistry influences their physical properties and, consequently, their behavior in various analytical systems. Angelic acid can be converted to the more stable this compound through heating or in the presence of acids.
Spectroscopic Techniques: Unveiling Structural Nuances
Spectroscopic methods that probe the vibrational and electronic environments of molecules are powerful tools for distinguishing between tiglic and angelic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for differentiating tiglic and angelic acid. The distinct spatial relationship between the substituent groups relative to the double bond results in measurably different chemical shifts for the protons and carbons.
In ¹H NMR, the vinyl proton (H-3) of this compound appears further downfield compared to that of angelic acid due to the deshielding effect of the carboxylic acid group being on the opposite side of the double bond. Conversely, the methyl protons of the ethyl group (H-4) in angelic acid are more deshieldielded.
Similarly, in ¹³C NMR spectroscopy, the chemical shifts of the carbons, particularly the methyl carbons and the carbons of the double bond, show distinct differences that allow for unambiguous identification.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (in ppm)
| Compound | ¹H NMR | ¹³C NMR | |||||
| C2-CH₃ | H-3 | C3-CH₃ | C1 (COOH) | C2 | C3 | C4 (CH₃) | |
| This compound | ~1.84 | ~6.99 | ~1.82 | ~173.5 | ~129.2 | ~139.1 | ~14.5 |
| Angelic Acid | ~2.02 | ~6.10 | ~1.91 | ~172.6 | ~128.9 | ~139.9 | ~20.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
-
Sample Preparation: Dissolve approximately 5-10 mg of the acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on the expected splitting patterns and coupling constants. Assign the peaks in the ¹³C NMR spectrum.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman can also be employed to differentiate between tiglic and angelic acid. The different symmetries of the cis and trans isomers lead to subtle but discernible differences in their vibrational modes.
In the FT-IR spectra, the C=C stretching vibration and the out-of-plane C-H bending vibrations are particularly informative. The trans C-H wagging in this compound typically gives rise to a strong band around 965 cm⁻¹, which is absent in the spectrum of the cis isomer, angelic acid.
Raman spectroscopy complements FT-IR and can provide additional distinguishing features, especially in the C=C stretching region.
Table 2: Key Differentiating Vibrational Spectroscopy Bands (cm⁻¹)
| Vibrational Mode | This compound (trans) | Angelic Acid (cis) | Technique |
| C-H out-of-plane bend | ~965 (strong) | Absent | FT-IR |
| C=C stretch | ~1650 | ~1645 | FT-IR/Raman |
| C=O stretch | ~1690 | ~1690 | FT-IR/Raman |
Note: Peak positions can vary slightly based on the sample state (solid or solution) and instrumentation.
-
Sample Preparation: For FT-IR, the sample can be analyzed as a solid (KBr pellet or ATR) or in solution. For Raman, the solid sample can be placed directly in the beam, or a concentrated solution can be used.
-
Instrumentation: Use a Fourier-transform infrared spectrometer for IR analysis and a Raman spectrometer with a suitable laser excitation wavelength.
-
Data Acquisition: Collect the spectra over the desired range (e.g., 4000-400 cm⁻¹).
-
Analysis: Compare the obtained spectra, paying close attention to the fingerprint region and the key differentiating bands mentioned in Table 2.
Chromatographic Techniques: Separation in Time and Space
Chromatographic methods are highly effective for separating the two isomers, providing both qualitative and quantitative information.
Gas Chromatography-Mass Spectrometry (GC-MS)
While the mass spectra of the underivatized acids are very similar, GC-MS analysis of their methyl esters allows for clear differentiation.[1] The electron ionization mass spectra of methyl tiglate and methyl angelate show unambiguous differences in their fragmentation patterns.[1] Furthermore, the two isomers, typically as their more volatile ester derivatives, can be separated chromatographically, exhibiting distinct retention times.
-
Derivatization (Methyl Esterification):
-
Dissolve the acid in methanol.
-
Add a catalyst, such as a few drops of concentrated sulfuric acid or boron trifluoride-methanol complex.
-
Heat the mixture under reflux for 30-60 minutes.
-
After cooling, extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is recommended.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.
-
-
Data Analysis: Identify the peaks corresponding to methyl angelate and methyl tiglate based on their retention times and mass spectra. Angelic acid derivatives generally have shorter retention times than this compound derivatives on polar columns.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile technique for the separation of tiglic and angelic acids. Using a C18 column with an acidic aqueous-organic mobile phase, baseline separation can be achieved. The more polar angelic acid typically elutes earlier than the less polar this compound.
-
Sample Preparation: Dissolve the acid mixture in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate buffer at pH 2.7) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at 210-220 nm.
-
-
Data Analysis: Identify the peaks based on their retention times by running authentic standards of each isomer.
Thermal Analysis: A Tale of Two Melting Points
The difference in the stability and crystal packing of the two isomers leads to distinct melting points, which can be accurately measured using Differential Scanning Calorimetry (DSC). Angelic acid, being the less stable cis isomer, has a significantly lower melting point than this compound.[2][3]
Table 3: Melting Points of this compound and Angelic Acid
| Compound | Melting Point (°C) |
| This compound | 64.5 |
| Angelic Acid | 45.5 |
Thermogravimetric analysis (TGA) can also be used to study the thermal stability of the two acids, although the primary differentiating feature is their melting behavior as observed by DSC.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: Determine the onset and peak temperatures of the endothermic melting transition from the resulting DSC curve.
Visualizing the Differentiation Workflow
The following diagram illustrates a typical workflow for the differentiation of tiglic and angelic acid using the discussed analytical techniques.
Structural Relationship
The fundamental difference between tiglic and angelic acid is their geometric isomerism around the carbon-carbon double bond.
References
Lack of In Vivo Evidence for Tiglic Acid's Anti-Inflammatory Effects in Mouse Models: A Comparative Framework with Angelic Acid and Indomethacin
Despite in vitro studies suggesting potential anti-inflammatory properties of Tiglic acid derivatives, a comprehensive review of available scientific literature reveals a significant gap in in vivo validation. Currently, there are no published studies that have evaluated the anti-inflammatory efficacy of this compound in established mouse models of inflammation. This absence of data prevents a direct comparison with other anti-inflammatory agents and hinders its potential development as a therapeutic agent.
To address the need for a comparative framework for researchers, this guide presents a template for evaluating and comparing the anti-inflammatory effects of compounds in a mouse model. As a case study, this guide will compare the known anti-inflammatory effects of Indomethacin, a conventional Nonsteroidal Anti-Inflammatory Drug (NSAID), with an ethanol extract of Angelica gigas, which contains Angelic acid, a geometric isomer of this compound. This comparison will be based on the widely used carrageenan-induced paw edema model in mice.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard preclinical assay to assess the acute anti-inflammatory activity of pharmacological agents. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a mouse, which induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling over time.
Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 10 mg/kg | 4 | 57.36 | [1] |
| Ethanol Extract of Angelica gigas | 500 mg/kg | Not Specified | Significant attenuation of exudate volume | [2] |
Note: The data for the ethanol extract of Angelica gigas did not specify the percentage of paw edema inhibition, but rather a significant attenuation of exudate volume in a carrageenan-induced air pouch model, which is also indicative of anti-inflammatory activity. Direct comparison of potency is challenging due to different experimental endpoints and models.
Experimental Protocols
A standardized and detailed methodology is crucial for the reproducibility and validity of experimental findings. Below are the detailed protocols for the carrageenan-induced paw edema model as described in the scientific literature.
Carrageenan-Induced Paw Edema Protocol
This protocol is a standard method for inducing acute inflammation in the mouse paw to evaluate the efficacy of anti-inflammatory drugs.
Animals:
-
Male BALB/c or ICR mice are commonly used.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (e.g., Indomethacin, plant extracts)
-
Vehicle (e.g., saline, distilled water, or a specific solvent for the test compound)
-
Plethysmometer or a digital caliper for measuring paw volume/thickness.
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The initial volume or thickness of the right hind paw of each mouse is measured using a plethysmometer or caliper.
-
Mice are divided into control and treatment groups.
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each mouse.
-
The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Visualizing Experimental Workflow and Inflammatory Pathways
Understanding the sequence of experimental steps and the underlying biological pathways is essential for interpreting the results. The following diagrams, generated using Graphviz, illustrate the experimental workflow and a simplified inflammatory signaling pathway.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
A Comparative Analysis of the Reactivity of Tiglic Acid and Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of tiglic acid and crotonic acid, two isomeric α,β-unsaturated carboxylic acids. Understanding the subtle differences in their reactivity is crucial for applications in organic synthesis, polymer chemistry, and drug development, where precise control over reaction outcomes is paramount. This document outlines the theoretical basis for their differential reactivity, supported by established chemical principles, and provides detailed experimental protocols for their comparative analysis.
Structural and Electronic Properties
This compound ((2E)-2-methylbut-2-enoic acid) and crotonic acid ((2E)-but-2-enoic acid) are trans isomers that differ by the presence of a methyl group at the C2 position in this compound. This seemingly minor structural variation gives rise to distinct electronic and steric environments at the C=C double bond, which in turn governs their reactivity, particularly in electrophilic addition and nucleophilic conjugate addition reactions.
| Property | This compound | Crotonic Acid |
| Systematic Name | (2E)-2-Methylbut-2-enoic acid | (2E)-But-2-enoic acid |
| CAS Number | 80-59-1[1][2][3] | 107-93-7 |
| Molecular Formula | C₅H₈O₂ | C₄H₆O₂ |
| Molar Mass | 100.12 g/mol [1] | 86.09 g/mol |
| Structure | CH₃CH=C(CH₃)COOH | CH₃CH=CHCOOH |
Reactivity Comparison: Theoretical Framework
The reactivity of the carbon-carbon double bond in both tiglic and crotonic acid is influenced by a combination of electronic and steric effects.
Electronic Effects
The additional methyl group in this compound, being an electron-donating group, is expected to increase the electron density of the C=C double bond through a positive inductive effect.[4][5] This enhanced nucleophilicity should, in principle, make this compound more reactive towards electrophiles compared to crotonic acid. A higher electron density in the π-system facilitates the initial attack by an electrophile.
Steric Effects
Conversely, the methyl group at the C2 position in this compound introduces significant steric hindrance. This steric bulk can impede the approach of reagents to the double bond, potentially slowing down the reaction rate. This effect is particularly pronounced in reactions involving bulky reagents or transition states.
The overall reactivity of this compound versus crotonic acid is therefore a result of the interplay between these opposing electronic and steric factors. The dominant effect will depend on the specific reaction conditions and the nature of the reacting species.
Key Reaction Types and Predicted Reactivity
Electrophilic Addition to the Alkene
Electrophilic addition is a characteristic reaction of alkenes. The reaction proceeds via the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate.
-
Crotonic Acid: Electrophilic attack on crotonic acid can lead to two possible carbocation intermediates. The more stable carbocation will be the one where the positive charge is on the carbon atom that is better able to accommodate it. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the less substituted carbon (C3), leading to a more stable secondary carbocation at C2, which is also stabilized by resonance with the adjacent carboxylic acid group.
-
This compound: In the case of this compound, electrophilic attack will also lead to the formation of a carbocation. The presence of the additional methyl group at C2 will result in the formation of a more stable tertiary carbocation intermediate upon protonation at C3. Tertiary carbocations are significantly more stable than secondary carbocations.[6][7]
Prediction: Due to the formation of a more stable tertiary carbocation intermediate, This compound is predicted to be more reactive than crotonic acid in electrophilic addition reactions . The electron-donating effect of the C2-methyl group in this compound also contributes to a faster rate of reaction by stabilizing the transition state leading to the carbocation.
Below is a diagram illustrating the electrophilic addition of HBr to both acids and the respective carbocation intermediates formed.
Esterification of the Carboxylic Acid
Esterification is a reaction involving the carboxylic acid functional group and is typically acid-catalyzed. The rate of this reaction is primarily influenced by steric hindrance around the carbonyl carbon and the electronic nature of the carboxylic acid.
-
Crotonic Acid: The carbonyl group in crotonic acid is relatively unhindered.
-
This compound: The methyl group at the C2 position in this compound introduces steric bulk near the carboxylic acid functionality. This can hinder the approach of the alcohol nucleophile to the carbonyl carbon.
Prediction: Due to increased steric hindrance around the carboxylic acid group, This compound is predicted to be less reactive than crotonic acid in esterification reactions .
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivities of tiglic and crotonic acid, the following experimental protocols can be employed.
Experiment 1: Comparative Rate of Bromination (Electrophilic Addition)
This experiment aims to compare the rates of electrophilic addition of bromine to this compound and crotonic acid by monitoring the disappearance of the characteristic red-brown color of bromine.
Materials:
-
This compound
-
Crotonic acid
-
Bromine solution in a non-polar, inert solvent (e.g., 0.05 M Br₂ in dichloromethane)
-
Dichloromethane (or another suitable inert solvent)
-
Spectrophotometer
-
Cuvettes
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reactant Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and crotonic acid in dichloromethane.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance of bromine at its λmax (around 520 nm in CH₂Cl₂).
-
Reaction Initiation:
-
Pipette a known volume of the this compound solution into a cuvette.
-
At time t=0, rapidly add a known, smaller volume of the bromine solution to the cuvette, mix quickly, and immediately place it in the spectrophotometer.
-
Record the absorbance at regular time intervals until the color fades significantly.
-
-
Repeat for Crotonic Acid: Repeat the exact same procedure using the crotonic acid solution.
-
Data Analysis:
-
Plot absorbance versus time for both reactions.
-
The initial rate of reaction can be determined from the initial slope of the curve.
-
A faster decrease in absorbance indicates a higher reaction rate.
-
Expected Outcome: Based on the theoretical prediction, the rate of bromine consumption is expected to be faster for this compound than for crotonic acid.
The following diagram illustrates the experimental workflow for this comparative rate study.
Experiment 2: Competitive Esterification
This experiment will compare the relative rates of esterification of this compound and crotonic acid with a common alcohol under acidic catalysis.
Materials:
-
This compound
-
Crotonic acid
-
Ethanol (or another primary alcohol)
-
Concentrated sulfuric acid (catalyst)
-
An inert, high-boiling solvent (e.g., toluene)
-
Gas chromatograph (GC) equipped with a suitable column and a flame ionization detector (FID)
-
Internal standard (e.g., dodecane)
-
Heating mantle and reflux condenser
-
Round-bottom flasks
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, place equimolar amounts of this compound and crotonic acid.
-
Addition of Reagents: To each flask, add the same excess amount of ethanol, a catalytic amount of sulfuric acid, a known amount of the internal standard, and the solvent.
-
Reaction: Heat both reaction mixtures to reflux for a set period (e.g., 2 hours).
-
Sampling and Quenching: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture and quench it in a vial containing a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
GC Analysis: Analyze the organic layer of each quenched sample by GC-FID to determine the concentration of the respective ethyl ester product relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the ethyl ester versus time for both reactions.
-
The initial rate of ester formation can be determined from the initial slope of the curves.
-
Expected Outcome: Based on the theoretical prediction, the rate of ester formation is expected to be slower for this compound than for crotonic acid.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 80-59-1 [chemicalbook.com]
- 3. This compound (CAS 80-59-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Acidity of Geometric Isomers: A Comparative Analysis of Tiglic and Angelic Acids
A comprehensive guide for researchers, scientists, and drug development professionals on the differing acidities of tiglic acid and angelic acid, supported by experimental data and detailed methodologies.
The geometric isomerism of this compound and angelic acid, both derivatives of 2-methyl-2-butenoic acid, provides a classic case study in how stereochemistry influences molecular properties. While structurally similar, their cis and trans configurations lead to a notable difference in their acidity. This guide presents a detailed comparison of their acid strengths, the underlying structural reasons for this disparity, and the experimental protocols used to quantify this property.
Quantitative Comparison of Acidity
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for tiglic and angelic acid clearly demonstrate that angelic acid is the stronger of the two.
| Compound | Structure | Isomer Type | pKa (at 25°C) | Relative Acidity |
| Angelic Acid | (Z)-2-methyl-2-butenoic acid | cis | 4.30 | Stronger Acid |
| This compound | (E)-2-methyl-2-butenoic acid | trans | 5.02 | Weaker Acid |
Structural Basis for Acidity Difference
The difference in acidity between angelic acid and this compound can be primarily attributed to the steric interactions within their respective conjugate bases (angelate and tiglate).
-
Angelic Acid (cis-isomer): In the angelate anion, the carboxylate group and the methyl group are on the same side of the double bond. This proximity leads to steric hindrance, forcing the carboxylate group out of the plane of the double bond. This rotation disrupts the delocalization of the negative charge between the two oxygen atoms of the carboxylate group and the pi-system of the double bond, resulting in a less stable conjugate base. A less stable conjugate base corresponds to a stronger acid.
-
This compound (trans-isomer): In the tiglate anion, the carboxylate group and the methyl group are on opposite sides of the double bond. This arrangement minimizes steric repulsion, allowing the carboxylate group to remain coplanar with the double bond. This planarity facilitates efficient resonance delocalization of the negative charge, leading to a more stable conjugate base. A more stable conjugate base corresponds to a weaker acid.
The following diagram illustrates the relationship between the molecular structure, the stability of the conjugate base, and the resulting acidity.
Experimental Protocols for pKa Determination
The pKa values of tiglic and angelic acid can be reliably determined using standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration by titrating against a primary standard (e.g., potassium hydrogen phthalate).
-
Accurately weigh a sample of angelic acid or this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Place a known volume (e.g., 25.00 mL) of the acid solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then for several milliliters beyond this point.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
UV-Vis Spectrophotometry
This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a compound have different ultraviolet or visible light absorption spectra. By measuring the absorbance of the solution at various pH values, the ratio of the two forms can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.
Experimental Workflow:
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the expected pKa of the acid.
-
Prepare a stock solution of the acid (angelic or tiglic) in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is an issue).
-
Prepare a series of test solutions by diluting a small, constant volume of the stock solution into a larger, constant volume of each buffer solution. This ensures the total concentration of the acid is the same in all samples.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each buffered solution over a relevant wavelength range (typically 200-400 nm for these compounds).
-
Identify the wavelength (λ) where the difference in absorbance between the fully protonated form (at low pH) and the fully deprotonated form (at high pH) is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The inflection point of this curve corresponds to the pH at which the concentrations of the acidic and basic forms are equal. This pH is the pKa of the acid.
-
Alternatively, the pKa can be calculated for each pH value using the following equation, and the average value taken: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the solution at a given pH.
-
AA is the absorbance of the fully protonated (acidic) form.
-
AB is the absorbance of the fully deprotonated (basic) form.
-
-
Unveiling the Anti-Inflammatory Potential of Tiglic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of novel hydroxylated tiglic acid derivatives. The structure-activity relationship (SAR) is explored, supported by experimental data and detailed protocols, to inform future drug discovery efforts.
A recent study by Wang et al. has shed light on the anti-inflammatory potential of a series of hydroxylated this compound derivatives isolated from the stems and branches of Enkianthus chinensis. This research provides valuable quantitative data on the inhibitory effects of these compounds on nitric oxide (NO) production, a key mediator in the inflammatory process. This guide summarizes these findings to facilitate a comparative analysis of these novel compounds.
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of 14 isolated compounds, including 11 new hydroxylated this compound derivatives, was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages. The half-maximal inhibitory concentration (IC50) values are presented in the table below, offering a clear comparison of their potency.
| Compound Number | Compound Name/Structure | IC50 (μM) for NO Production Inhibition |
| 1 | (2'E)-2-(1'-hydroxyethyl)acrylic acid | > 100 |
| 2 | (2'E)-2-(1'-hydroxy-1'-methoxycarbonylethyl)acrylic acid | > 100 |
| 3 | (2'E)-2-methyl-4-((3R,4R)-3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)but-2-enoic acid | 2.9 |
| 4 | (2'E)-2-methyl-4-((2R,3R)-2,3-dihydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid | 15.6 |
| 5 | (2'E)-2-methyl-4-((2S,3R)-2,3-dihydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid | 8.7 |
| 6 | (2'E)-2-methyl-4-((2R,3S)-2,3-dihydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid | 22.4 |
| 7 | (2'E)-2-methyl-4-((2R)-2-hydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid | > 50 |
| 8 | (2'E)-2-methyl-4-((2S)-2-hydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid | > 50 |
| 9 | (2'E)-2-methyl-4-((3S,4R)-3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)but-2-enoic acid | 10.3 |
| 10 | (2'E)-2-methyl-4-((3R,4S)-3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)but-2-enoic acid | 12.1 |
| 11 | (2'E)-2-methyl-4-((2S,3S)-2,3-dihydroxy-4-oxotetrahydrofuran-2-yl)but-2-enoic acid | 18.9 |
| 12 | (2'E)-2-methyl-4-((3S,4S)-3,4-dihydroxy-5-oxotetrahydrofuran-2-yl)but-2-enoic acid | 1.2 |
| 13 | (2'E)-2-methyl-4-((2R,3'S)-2-hydroxy-3'-methoxycarbonyl-4'-oxotetrahydrofuran-2-yl)but-2-enoic acid | > 50 |
| 14 | Known Compound | > 50 |
Structure-Activity Relationship Analysis
The data reveals significant variations in anti-inflammatory activity based on the hydroxylation and stereochemistry of the tetrahydrofuran ring attached to the this compound scaffold.
-
Potent Activity: Compounds 3 and 12 demonstrated the most potent inhibitory effects on NO production, with IC50 values of 2.9 μM and 1.2 μM, respectively.[1] This suggests that specific stereochemical arrangements of the hydroxyl groups on the tetrahydrofuran ring are crucial for high activity.
-
Moderate Activity: Compounds 4 , 5 , 9 , 10 , and 11 exhibited moderate activity, with IC50 values ranging from 8.7 to 22.4 μM.
-
Weak or Inactive Compounds: The ethacrylic acid derivatives (1 and 2 ) and several other this compound derivatives (7 , 8 , 13 , and 14 ) showed weak or no activity at the tested concentrations.
These findings indicate that both the presence and the stereochemistry of the dihydroxy motif on the furanone ring system are critical determinants of the anti-inflammatory activity of these this compound derivatives.
Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)
Cell Culture and Treatment: Mouse peritoneal macrophages were collected from the peritoneal cavity of Kunming mice. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. For the experiment, macrophages were seeded in 96-well plates at a density of 1 × 10^5 cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide (LPS) for an additional 24 hours.
Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatants was measured as an indicator of NO production using the Griess reagent. Briefly, 50 μL of the cell culture supernatant was mixed with 50 μL of Griess reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve. The IC50 value for each compound was calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The production of nitric oxide in macrophages stimulated by LPS is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is regulated by the transcription factor NF-κB. The following diagram illustrates the simplified signaling pathway leading to NO production and the experimental workflow for assessing the anti-inflammatory activity of the this compound derivatives.
Caption: Signaling pathway of LPS-induced NO production and the experimental workflow.
References
Cross-validation of different analytical methods for Tiglic acid quantification.
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Tiglic acid, a naturally occurring α,β-unsaturated monocarboxylic acid, is crucial in various research and development fields, including pharmaceutical sciences and metabolic studies. This guide provides a comprehensive cross-validation of two common analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The information presented is based on established methodologies for organic acid analysis and aims to assist researchers in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the quantification of small organic acids like this compound. These values are derived from validated methods for similar analytes and serve as a reliable estimate for this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999[1][2] | > 0.999[3] |
| Accuracy (% Recovery) | 98.3 - 101.6%[1][2] | 95.8 - 103.1%[4] |
| Precision (RSD%) | ≤ 2.56%[1][2] | < 3.34%[4] |
| Limit of Detection (LOD) | 0.03 - 0.34 mmol/mol creatinine (for similar organic acids)[5] | 0.13 - 0.46 µg/mL (for similar phenolic acids)[3][4] |
| Limit of Quantification (LOQ) | Estimated based on LOD | 0.42 - 2.47 µg/mL (for similar phenolic acids)[4] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC-UV.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of this compound in biological samples using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for organic acid analysis in urine.[6][7][8]
1. Sample Preparation and Derivatization:
-
For Urine Samples:
-
To 100 µL of urine, add an internal standard.
-
Perform methoximation by adding 50 µL of methoxyamine hydrochloride (MOX-HCl) in pyridine (20 mg/mL).
-
Incubate at 50°C for 90 minutes.[8]
-
Dry the sample under a stream of nitrogen.
-
Perform silylation by adding 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).[8]
-
Incubate at 60°C for 60 minutes.[8]
-
-
For Plasma Samples:
-
To 100 µL of plasma, add an internal standard.
-
Deproteinize the sample by adding 200 µL of cold acetonitrile, vortex, and centrifuge.[9]
-
Transfer the supernatant and dry it down.
-
Proceed with the methoximation and silylation steps as described for urine samples.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Column: Agilent J&W HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.[10]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve using standard solutions of this compound and an internal standard. The concentration of this compound in the samples is determined from this curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on validated methods for the analysis of organic and phenolic acids.[3][4]
1. Sample Preparation:
-
For Plasma Samples:
-
To 200 µL of plasma, add an internal standard.
-
Deproteinize by adding 400 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.[9]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
For Urine Samples:
-
To 500 µL of urine, add an internal standard.
-
Centrifuge at 10,000 rpm for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
3. Data Analysis:
-
This compound is quantified by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of known concentrations.
References
- 1. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. pjps.pk [pjps.pk]
- 5. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
In Vitro Validation of Tiglic Acid as an FFA2 Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of FFA2 Receptor Agonists
The following tables summarize the in vitro performance of well-characterized FFA2 receptor agonists. These compounds serve as essential benchmarks for evaluating the potential of novel agonists like Tiglic acid. The data is compiled from various in vitro functional assays that measure different aspects of receptor activation.
Table 1: Potency (EC50/pEC50) of FFA2 Receptor Agonists in Gαi/o-Mediated Signaling Assays
| Agonist | Assay Type | Species | EC50 / pEC50 | Citation |
| Natural Ligands | ||||
| Acetate (C2) | cAMP Inhibition | Human | ~300.7 µM | [1] |
| Propionate (C3) | cAMP Inhibition | Human | pEC50: ~3.46 | [2] |
| [35S]GTPγS Binding | Human | - | ||
| Synthetic Ligands | ||||
| 4-CMTB | cAMP Inhibition | Human | pEC50: 6.38 | [3] |
| TUG-1375 | cAMP Inhibition | Human | pEC50: 7.11 | [4] |
| [35S]GTPγS Binding | Human | - |
Note: EC50 is the half-maximal effective concentration. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: Potency (EC50) of FFA2 Receptor Agonists in Gαq/11-Mediated Signaling Assays
| Agonist | Assay Type | Species | EC50 | Citation |
| Natural Ligands | ||||
| Acetate (C2) | Calcium Mobilization | Human | 57.72 µM | [1] |
| Propionate (C3) | Calcium Mobilization | Human | - | |
| Synthetic Ligands | ||||
| 4-CMTB | Calcium Mobilization | Human | - | |
| TUG-1375 | Calcium Mobilization | Human | - |
Table 3: Potency (EC50) of FFA2 Receptor Agonists in Other Functional Assays
| Agonist | Assay Type | Species | EC50 | Citation |
| Natural Ligands | ||||
| Acetate (C2) | β-Arrestin 2 Recruitment | Human | 1438 µM | [1] |
| NF-κB Inhibition | Human | 77.38 µM | [1] | |
| Synthetic Ligands | ||||
| TUG-1375 | β-Arrestin 2 Recruitment | Human | - |
Key Signaling Pathways of the FFA2 Receptor
Activation of the FFA2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. FFA2 is known to couple to two primary G protein families: Gαi/o and Gαq/11, leading to distinct downstream effects.
References
A Comparative Analysis of the Therapeutic Potential of Tiglic Acid and Its Esters
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data reveals the distinct therapeutic profiles of tiglic acid and its ester derivatives, highlighting their potential in anti-inflammatory and anticancer applications. This comparative guide, designed for researchers, scientists, and drug development professionals, summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further investigation and development in this promising area of study.
This compound, a naturally occurring α,β-unsaturated carboxylic acid, and its esters have demonstrated a range of biological activities. While both the parent acid and its derivatives show therapeutic promise, esterification appears to significantly modulate their potency and, in some cases, their mechanism of action. This guide provides a comparative overview of their efficacy in key therapeutic areas based on available preclinical data.
Comparative Anticancer Activity
Emerging evidence suggests that esterification of this compound can enhance its cytotoxic effects against various cancer cell lines. Notably, complex tiglate esters have shown significant antiproliferative activity.
Table 1: Comparative Cytotoxicity of this compound Esters in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Citation(s) |
| Isoatriplicolide tiglate | MDA-MB-231 (Breast Cancer) | Proliferation Assay | <10 µg/mL (antiproliferative) | [1] |
| Isoatriplicolide tiglate | Multiple Breast and Cervical Cancer Lines | Proliferation Assay | <10 µg/mL (antiproliferative) | [1] |
| Cinchonine tiglate | MCF-7 (Breast Cancer) | Alamar Blue Assay | 1.22 ppm | [2] |
Note: IC50 values for this compound under comparable conditions were not available in the reviewed literature, highlighting a key area for future research.
The data indicates that complex esters of this compound, such as isoatriplicolide tiglate and cinchonine tiglate, are potent inhibitors of cancer cell growth. Isoatriplicolide tiglate, in particular, demonstrates broad antiproliferative activity at low concentrations.[1] The increased lipophilicity of these esters compared to the parent acid may contribute to enhanced cellular uptake and, consequently, greater cytotoxic efficacy.
Comparative Anti-inflammatory Potential
Both this compound and its derivatives have been investigated for their anti-inflammatory properties. Studies have particularly focused on their ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.
Table 2: Comparative Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Model | Assay | IC50 | Citation(s) |
| Hydroxylated this compound derivative (Compound 3) | LPS-induced mouse peritoneal macrophages | Nitric Oxide (NO) Production Inhibition | 2.9 µM | [3][4] |
| Hydroxylated this compound derivative (Compound 12) | LPS-induced mouse peritoneal macrophages | Nitric Oxide (NO) Production Inhibition | 1.2 µM | [3][4] |
Note: Comparative IC50 data for this compound in the same experimental setup was not available in the reviewed literature.
Hydroxylated derivatives of this compound have demonstrated potent inhibition of NO production in macrophage models, with IC50 values in the low micromolar range.[3][4] This suggests that specific structural modifications to the this compound backbone can significantly enhance its anti-inflammatory activity.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of this compound and its esters are underpinned by distinct and, in some cases, overlapping mechanisms of action.
Anticancer Mechanisms
The anticancer activity of tiglate esters, particularly isoatriplicolide tiglate, involves the induction of apoptosis through both extrinsic and intrinsic pathways.[1] This process is characterized by the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and caspase-9.[1][5] Furthermore, isoatriplicolide tiglate has been shown to induce cell cycle arrest at the S/G2 phase, thereby inhibiting cancer cell proliferation.[1][6]
Another notable tiglate ester, tigilanol tiglate, exerts its anticancer effects through a different mechanism involving the activation of Protein Kinase C (PKC).[7][8] This leads to hemorrhagic necrosis and rapid tumor cell death.[7]
Anti-inflammatory Mechanisms
The primary anti-inflammatory mechanism identified for this compound derivatives is the inhibition of nitric oxide (NO) production in macrophages. This is a crucial step in mitigating the inflammatory cascade. The activation of macrophages by stimuli like lipopolysaccharide (LPS) triggers the expression of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of NO. Hydroxylated this compound derivatives have been shown to effectively suppress this process.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (Alamar Blue)
This assay quantitatively measures the proliferation of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., cinchonine tiglate) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for a short period (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the percentage of NO inhibition to determine the IC50 value.
Conclusion
The available data, while not exhaustive, strongly suggests that esterification of this compound is a viable strategy for enhancing its therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The increased potency and diverse mechanisms of action exhibited by various tiglate esters warrant further investigation. Direct comparative studies of this compound and a systematic library of its esters are crucial to fully elucidate structure-activity relationships and identify lead candidates for clinical development. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. Inhibitory effect and mechanism on antiproliferation of isoatriplicolide tiglate (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylated Ethacrylic and this compound Derivatives from the Stems and Branches of Enkianthus chinensis and Their Potential Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effect and Mechanism on Antiproliferation of Isoatriplicolide Tiglate (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qbiotics.com [qbiotics.com]
- 8. Tigilanol tiglate - Wikipedia [en.wikipedia.org]
Angelic acid to Tiglic acid conversion and its implications in research.
For researchers and professionals in drug development, understanding the nuances between closely related isomers is critical for designing effective and specific therapeutic agents. Angelic acid and its trans-isomer, tiglic acid, are two such molecules that, despite their structural similarity, exhibit distinct properties and biological activities. This guide provides a comprehensive comparison of the conversion between these two isomers, their respective biological implications, and detailed experimental protocols.
Chemical Conversion: A Tale of Two Isomers
Angelic acid ((2Z)-2-methylbut-2-enoic acid) and this compound ((2E)-2-methylbut-2-enoic acid) are geometric isomers, with this compound being the more thermodynamically stable of the two.[1] The conversion from the cis isomer (angelic acid) to the trans isomer (this compound) is a relatively facile process, often achievable through heating or acid catalysis.[2] The reverse transformation, from this compound to angelic acid, is more challenging but can be accomplished, for instance, through exposure to ultraviolet light.[2]
Isomerization of this compound to Angelic Acid
While the direct isomerization of this compound to angelic acid is not the most common synthetic route due to unfavorable thermodynamics, it can be achieved. One method involves a three-step process starting with the bromination of this compound.[1]
Table 1: Multi-step Conversion of this compound to Angelic Acid [3]
| Step | Reaction | Reagents | Yield |
| 1 | Bromination | Bromine | 86% |
| 2 | Dehydrobromination | 25% Methanolic Potassium Hydroxide | 62.5% |
| 3 | Reduction | 9% Sodium Amalgam in water | 61% |
| Overall | - | - | ~33% |
Synthesis of Angelic Acid
A more direct synthetic approach to obtaining angelic acid involves the hydrolysis of a mixture of (Z)- and (E)-2-methyl-2-butene nitrile, followed by fractional distillation.[4]
Synthesis of this compound
This compound can be synthesized from 2-hydroxy-2-methylbutyric acid through a dehydration reaction catalyzed by sulfuric acid.[5][6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydroxy-2-methylbutyric acid
This protocol is adapted from a method described for the convenient synthesis of this compound.[5][6][7]
Materials:
-
2-Hydroxy-2-methylbutyric acid (Intermediate III)
-
Concentrated sulfuric acid
-
Water
-
30% Sodium hydroxide solution
-
Ethyl acetate
-
Ethanol
Procedure:
-
Prepare a 67% sulfuric acid solution by slowly adding 37 g of concentrated sulfuric acid to 18.5 g of water.
-
Add 18.5 g of 2-hydroxy-2-methylbutyric acid to the sulfuric acid solution.
-
Heat the mixture to 140°C and reflux for 2-4 hours.[6]
-
Cool the reaction mixture in an ice bath.
-
Slowly add 100 g of 30% sodium hydroxide solution to neutralize the mixture to a pH of 3-4.[5][6]
-
Concentrate the combined organic phases to obtain the crude product.
-
Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound.[5]
-
Yield: 76.5%[5]
Protocol 2: Conversion of this compound to Angelic Acid
This three-step protocol is based on a classic method for the inversion of configuration.[1]
Step 1: Bromination of this compound
-
Detailed protocol and specific reagents would follow a standard bromination procedure of an alkene.
-
Yield: 86%[3]
Step 2: Dehydrobromination
-
React the dibromide from Step 1 with 25% methanolic potassium hydroxide.
-
Yield: 62.5%[3]
Step 3: Reduction
-
Reduce the resulting 3-bromoangelic acid with 9% sodium amalgam in water.
-
Yield: 61%[3]
Protocol 3: Synthesis of Angelic Acid
This method is adapted from a patent describing the synthesis from 2-methyl-3-crotononitrile.[4]
Materials:
-
2-methyl-3-crotononitrile
-
Activated alumina
-
10% aqueous sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Treat 2-methyl-3-crotononitrile with activated alumina to obtain a mixture of (Z)-2-methyl-2-butene nitrile and (E)-2-methyl-2-butene nitrile.
-
Dissolve 49 g of the nitrile mixture in 300 mL of 10% aqueous sodium hydroxide solution.
-
Heat the solution to 70°C and react for 5 hours.
-
Cool the reaction system to room temperature.
-
Extract with 200 mL of ethyl acetate three times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain a mixture of angelic acid and this compound.
-
Separate the mixture by vacuum distillation, collecting the fraction at 83°C to obtain 21 g of pure angelic acid.
Implications in Research and Drug Development
The distinct stereochemistry of angelic and this compound has significant implications for their biological activity. This is most evident in the differential effects of their naturally occurring esters, such as the sesquiterpene esters found in plants of the Petasites genus.
Differential Biological Activity of Angelic Acid Esters
S-Petasin, an angelic acid ester, has been shown to possess anti-adipogenic properties by inhibiting the PPAR-γ signaling pathway.[8] Furthermore, S-petasin demonstrates cytoprotective effects against oxidative stress through the activation of the Nrf2 signaling pathway.[9]
In contrast, studies on petasin and its stereoisomers, isopetasin and neopetasin, have revealed that only petasin (the angelic acid ester) can inhibit agonist-mediated intracellular calcium mobilization.[10] This specificity suggests that the cis configuration of the angeloyl moiety is crucial for this particular biological activity.
Table 2: Comparative Biological Activity of Angelic and this compound Moieties
| Compound/Moiety | Biological Target/Pathway | Observed Effect | Reference |
| S-Petasin (Angelic acid ester) | PPAR-γ Signaling Pathway | Inhibition of adipogenesis | [8] |
| S-Petasin (Angelic acid ester) | Nrf2 Signaling Pathway | Cytoprotective against oxidative stress | [9] |
| Petasin (Angelic acid ester) | Intracellular Calcium Mobilization | Inhibition | [10] |
| Isopetasin/Neopetasin (this compound analogs) | Intracellular Calcium Mobilization | No inhibition | [10] |
Visualizing the Chemical and Biological Landscape
To better illustrate the concepts discussed, the following diagrams outline the conversion process and the signaling pathways influenced by angelic acid esters.
Caption: Isomerization of Angelic Acid and this compound.
Caption: S-Petasin inhibits the PPAR-γ signaling pathway.
References
- 1. Angelic acid - American Chemical Society [acs.org]
- 2. Angelic acid - Wikipedia [en.wikipedia.org]
- 3. 2,3-Dimethylacrylic acid, (Z)- | 565-63-9 | Benchchem [benchchem.com]
- 4. CN105061184A - Synthetic method of angelic acid - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. S-Petasin isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. karger.com [karger.com]
Safety Operating Guide
Proper Disposal of Tiglic Acid: A Guide for Laboratory Professionals
Introduction
Tiglic acid is a corrosive, acidic organic solid that requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2][3][4][5][6] This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is essential for safe laboratory operations.
Hazard Profile and Safety Data
Understanding the hazardous properties of this compound is the first step in its safe management. Below is a summary of key quantitative data related to its hazard profile.
| Property | Value | Significance for Disposal |
| UN Number | 3261 | International identifier for "Corrosive solid, acidic, organic, n.o.s."[1][6] |
| Transport Hazard Class | 8 (Corrosive) | Indicates the material can cause severe skin burns and eye damage upon contact.[1][2][3][4][5] |
| Packing Group | III | Designates a substance with a minor degree of danger in transport.[1][6] |
| Flash Point | 95 °C / 203 °F | While not highly flammable, it can be combustible at elevated temperatures. |
| pH | No data available, but as an acid, it is < 7. Aqueous solutions with a pH ≤ 2 are considered corrosive hazardous waste.[7] | The acidity is a primary reason for its corrosive nature and classification as hazardous waste. Large amounts can affect the pH of aquatic environments and harm organisms.[1] |
| Melting Point | 61 - 65 °C / 141.8 - 149 °F | It is a solid at room temperature, which can make handling spills easier than for liquids. |
| Boiling Point | 198.4 °C / 389.1 °F | |
| Solubility | Water soluble | Its solubility in water means it can easily spread in aquatic systems if not properly contained.[1] |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed through your institution's hazardous waste program.[8] Never dispose of this compound down the drain or in the regular trash.[1][9]
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment (PPE) to prevent exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[10]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., natural rubber).[1]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[2][3][11]
-
Respiratory Protection: If there is a risk of inhaling dust, use a respirator.[11] Handling should be performed in a well-ventilated area, preferably a fume hood.[3][12]
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with corrosive materials; plastic is preferred.[7][13] Do not use metal containers, as this compound may be corrosive to them.[2][3][4][14] The original container can be used if it is in good condition.[15]
-
Segregate Waste: Store this compound waste separately from incompatible materials, particularly bases, oxidizing agents, and reducing agents.[6][12][15]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its hazards (e.g., "Corrosive").[7][13]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][15]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[7][8][15]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[13]
-
Monitor Accumulation: Do not exceed the maximum allowable quantities for your SAA (typically 55 gallons of hazardous waste or 1 quart for acutely toxic waste).[7]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you are ready for it to be removed, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.[7]
-
Do Not Treat Waste: Do not attempt to neutralize or treat the this compound waste yourself unless it is a documented and approved laboratory procedure. Neutralization reactions generate heat and should only be performed by trained personnel.[4]
Step 5: Managing Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste.[8]
-
Triple Rinsing: An empty container can be disposed of as regular trash only after it has been triple-rinsed with a solvent capable of removing the this compound (e.g., water).[8]
-
Collect Rinsate: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[8]
-
Deface Labels: Before disposing of the triple-rinsed container in the regular trash, all hazardous chemical labels must be defaced or removed.[8][13]
Spill Management Protocol
In the event of a this compound spill, follow these immediate procedures:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Isolate the Area: Isolate the spill area to prevent further spread.[4]
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper PPE as described in Step 1.
-
Containment and Cleanup: For solid this compound, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[3][12]
-
Report the Spill: Report the spill to your institution's EHS department, especially if it is large or has entered a drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound, [CORROSIVE SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lgcstandards.com [lgcstandards.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. himediadownloads.com [himediadownloads.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. This compound 80-59-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Tiglic acid
Essential Safety and Handling Guide for Tiglic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also an irritant to the respiratory system.[3] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are its corrosive nature.[4][5][6][7] The following table summarizes the required PPE for safely handling this chemical.
| Exposure Route | Required PPE | Specifications & Rationale |
| Eyes & Face | Chemical Safety Goggles & Full-Face Shield | Goggles provide a seal around the eyes to protect from dust and splashes.[3][8] A face shield offers a secondary layer of protection for the entire face.[1][8][9] |
| Skin & Body | Nitrile Gloves & Chemical-Resistant Lab Coat | Nitrile gloves are recommended for their resistance to a variety of chemicals.[8][9] A lab coat made of a chemical-resistant material should be worn to protect against skin contact.[1][3][8] |
| Respiratory | NIOSH-Approved Dust Respirator | A respirator is crucial when handling the solid form to prevent inhalation of dust particles, especially when weighing or transferring the material.[1][3][8] All handling of solid this compound should be performed in a certified chemical fume hood.[8] |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for safely managing this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and combustible substances.[3][8] The storage container must be corrosion-resistant and kept tightly sealed.[1][3] It is recommended to store it in a locked cabinet in a refrigerator (approximately 4°C).[1][3]
Preparation and Handling for Experiments
-
Work Area Preparation: All handling of this compound must occur within a designated area, such as a chemical fume hood, to control dust and vapors.[1][8] Ensure an eyewash station and safety shower are immediately accessible.[1][8]
-
Weighing and Transfer:
-
Don all required PPE as specified in the table above.
-
To minimize dust generation, handle the solid material gently.[3]
-
Use a non-sparking spatula or scoop for transferring the acid.
-
Weigh the required amount in a tared, sealed container.
-
-
Dissolution:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of running water for at least 15-30 minutes.[3][4][5] Remove all contaminated clothing while flushing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air immediately.[3][8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[3] The effects of inhalation may be delayed.[3][8]
-
Spill:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused or excess this compound is considered hazardous waste. It must be disposed of through a licensed hazardous waste disposal company.[10]
-
Contaminated Materials: All materials that have come into contact with this compound, including PPE (gloves, lab coats), weighing papers, and absorbent materials from spills, must be treated as hazardous waste.
-
Disposal Procedure:
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a secure, designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a certified environmental services contractor in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain.[10]
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. This compound(80-59-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound, [CORROSIVE SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. leelinework.com [leelinework.com]
- 10. fishersci.be [fishersci.be]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
